Varenicline-15N,13C,d2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C13H13N3 |
|---|---|
Molekulargewicht |
215.26 g/mol |
IUPAC-Name |
13,13-dideuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/i6D2,7+1,14+1 |
InChI-Schlüssel |
JQSHBVHOMNKWFT-PTNOKHLUSA-N |
Isomerische SMILES |
[2H]C1(C2CC([13CH2][15NH]1)C3=CC4=NC=CN=C4C=C23)[2H] |
Kanonische SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical and Pharmacological Properties of Varenicline-15N,13C,d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and pharmacological properties of the isotopically labeled compound Varenicline-15N,13C,d2. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analysis. The guide details the physicochemical characteristics, analytical methodologies, and the pharmacological profile of Varenicline (B1221332), with a specific focus on its isotopically labeled form.
Introduction
Varenicline is a prescription medication primarily used as an aid for smoking cessation.[1] It functions as a partial agonist at the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), the primary receptor subtype that mediates nicotine (B1678760) dependence.[2] By partially stimulating this receptor, Varenicline reduces cravings and withdrawal symptoms associated with smoking cessation, while also blocking the rewarding effects of nicotine from tobacco smoke.[3] this compound is a stable isotope-labeled version of Varenicline, designed for use as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).[2] The incorporation of stable isotopes provides a distinct mass signature, enabling precise and accurate quantification of unlabeled Varenicline in complex biological matrices.
Chemical and Physical Properties
While specific experimental data for the physicochemical properties of this compound are not extensively published, the following tables summarize the known properties of this isotopologue and its parent compound, Varenicline.
Table 1: Chemical Identity of Varenicline Isotopologues
| Identifier | This compound | Varenicline-d2,15N2 Dihydrochloride | Varenicline (unlabeled) |
| Synonyms | CP 526555-15N,13C,d2 | 7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino[2,3-h][]benzazepine-d2,15N2 Dihydrochloride | Chantix, Champix, CP-526,555 |
| Molecular Formula | C₁₂¹³CH₁₁D₂N₂¹⁵N | C₁₃H₁₁D₂Cl₂N¹⁵N₂ | C₁₃H₁₃N₃ |
| Molecular Weight | 215.26 g/mol [2] | 288.18 g/mol [5] | 211.26 g/mol [6] |
| CAS Number (unlabeled) | 249296-44-4[2] | 866823-63-4 (Dihydrochloride salt)[5] | 249296-44-4[6] |
Table 2: Physicochemical Properties of Varenicline
| Property | Value | Source |
| Physical Description | Solid | [6] |
| Appearance (Tartrate Salt) | White to off-white to slightly yellow solid | [6] |
| Water Solubility (Tartrate Salt) | Highly soluble | [6] |
| logP | 0.9 | [6] |
| pKa | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Stability | Stable under recommended storage conditions | [6] |
Experimental Protocols
This section details methodologies for the synthesis, purification, and analysis of Varenicline and its isotopologues.
Synthesis and Purification of Varenicline (General Scheme)
A specific, detailed synthesis protocol for this compound is not publicly available. The synthesis of isotopically labeled compounds typically involves the introduction of labeled precursors at key steps in the synthetic route of the unlabeled compound.[7] A general, multi-step synthesis for unlabeled Varenicline tartrate has been described in the patent literature.[8] The process generally involves the formation of key intermediates, followed by cyclization and purification steps. The final purification of Varenicline L-tartrate often involves crystallization from a suitable solvent to achieve high purity.[8]
A potential workflow for the synthesis is outlined below:
Quantitative Analysis by LC-MS/MS using this compound as an Internal Standard
This compound is designed for use as an internal standard in LC-MS/MS assays for the quantification of Varenicline in biological samples. The following is a representative protocol adapted from published methods for Varenicline analysis.[9][10]
3.2.1. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Add 25 µL of 0.1 M NaOH and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.
3.2.2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3.2.3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Varenicline: Q1: 212.2 m/z → Q3: 183.1 m/z
-
This compound: The exact transition would need to be determined experimentally, but would be predicted based on the molecular weight of 215.26. A likely precursor ion would be [M+H]⁺ at approximately 216.3 m/z. The product ion would be shifted accordingly.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, Heater Gas).
Pharmacological Properties and Mechanism of Action
Receptor Binding Affinity and Functional Activity
Varenicline exhibits high affinity and partial agonist activity at the α4β2 nAChR, which is central to its therapeutic effect in smoking cessation. It also interacts with other nAChR subtypes and the 5-HT₃ receptor. The isotopic labeling in this compound is not expected to alter its pharmacological properties.
Table 3: Receptor Binding Affinities (Ki) of Varenicline
| Receptor Subtype | Ki (nM) | Species | Source |
| α4β2 nAChR | 0.06 | Human | [11] |
| α3β4 nAChR | Not specified, lower affinity than α4β2 | Human | [1] |
| α7 nAChR | 322 | Human | [11] |
| 5-HT₃ Receptor | Varenicline is a high affinity agonist | Human | [12] |
Table 4: Functional Activity (EC₅₀ and Emax) of Varenicline
| Receptor Subtype | EC₅₀ (µM) | Emax (% of Acetylcholine) | Species/Assay System | Source |
| α4β2 nAChR | 0.1 | 45% | Oocyte expression | [1] |
| α3β4 nAChR | 5.3 | 75% | Oocyte expression | [1] |
| α7 nAChR | 0.4 | 100% (Full agonist) | Oocyte expression | [1] |
Signaling Pathways
The primary mechanism of action of Varenicline involves its interaction with nAChRs in the mesolimbic dopamine (B1211576) system, a key neural pathway for reward and addiction.
-
Partial Agonism at α4β2 nAChRs: In the absence of nicotine, Varenicline acts as a partial agonist at α4β2 nAChRs on dopamine neurons in the ventral tegmental area (VTA). This leads to a moderate and sustained release of dopamine in the nucleus accumbens, which helps to alleviate craving and withdrawal symptoms.
-
Antagonism in the Presence of Nicotine: When a person smokes while taking Varenicline, the drug acts as an antagonist by occupying the α4β2 nAChRs and preventing nicotine from binding. This blunts the rewarding effects of smoking.
Conclusion
This compound is an essential tool for the accurate quantification of Varenicline in preclinical and clinical research. This guide provides a consolidated resource on its chemical properties, analytical applications, and the pharmacological context of its parent compound. While detailed experimental data for the synthesis and some physical properties of the labeled compound are proprietary or not widely published, the information presented here, derived from available scientific literature and supplier data, offers a robust foundation for researchers in the field of drug metabolism, pharmacokinetics, and smoking cessation research. The provided experimental protocols and diagrams are intended to guide the design and execution of studies involving Varenicline and its isotopically labeled analogues.
References
- 1. Varenicline - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Varenicline-d2,15N2 Dihydrochloride | CymitQuimica [cymitquimica.com]
- 6. Varenicline | C13H13N3 | CID 5310966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Varenicline Interactions at the 5-HT3 Receptor Ligand Binding Site are Revealed by 5-HTBP - PMC [pmc.ncbi.nlm.nih.gov]
Varenicline-15N,13C,d2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical profile of Varenicline-15N,13C,d2, an isotopically labeled form of Varenicline (B1221332) used as an internal standard in quantitative bioanalysis. This document outlines key quality control parameters, detailed experimental protocols for its analysis, and a visualization of its primary signaling pathway.
Data Presentation: Certificate of Analysis
While a specific certificate of analysis for this compound is not publicly available, the following tables represent typical data found in such a document, based on certificates of analysis for the unlabeled compound and general knowledge of isotopically labeled standards.
Table 1: General Information
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | 7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino[2,3-h][1]benzazepine-15N,13C,d2 |
| Molecular Formula | C₁₂¹³CH₁₁D₂N₂¹⁵N |
| Molecular Weight | Approximately 215.26 g/mol |
| CAS Number | Not available |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Table 2: Quality Control Specifications
| Test | Specification | Method |
| Chemical Purity | ≥ 98% | HPLC, LC-MS/MS |
| Isotopic Purity | ≥ 99 atom % ¹⁵N, ¹³C, D | Mass Spectrometry |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Residual Solvents | To be specified | GC-MS |
Experimental Protocols
The following are detailed methodologies for the analysis of this compound, synthesized from various published analytical methods for Varenicline.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Isotopic Purity
This method is ideal for the accurate quantification of this compound and for confirming its isotopic enrichment.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for both Varenicline and this compound would be selected. For example:
-
Varenicline: m/z 212 -> 183
-
This compound: m/z 216 -> 187 (hypothetical, exact masses will differ)
-
-
Sample Preparation: Prepare a dilution series of the labeled standard in a relevant biological matrix (e.g., plasma) or solvent to assess linearity and sensitivity.
Mandatory Visualization
Varenicline's Mechanism of Action on Nicotinic Acetylcholine (B1216132) Receptors
Varenicline is a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR) and a full agonist at the α7 nAChR. Its efficacy in smoking cessation is primarily attributed to its action on the α4β2 receptor in the ventral tegmental area (VTA) of the brain. By partially stimulating these receptors, varenicline provides a moderate and sustained release of dopamine (B1211576) in the nucleus accumbens, which alleviates nicotine (B1678760) withdrawal symptoms and cravings. Simultaneously, it competitively inhibits the binding of nicotine from tobacco smoke, thereby blocking its reinforcing effects.
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates a typical workflow for the quantification of an analyte in a biological sample using an isotopically labeled internal standard like this compound.
References
Commercial Suppliers and Technical Guide for Varenicline-15N,13C,d2
For researchers, scientists, and professionals in drug development, the availability of high-quality, isotopically labeled compounds is crucial for accurate and reliable experimental results. Varenicline-15N,13C,d2, a stable isotope-labeled version of the smoking cessation drug varenicline (B1221332), serves as an essential internal standard in quantitative analyses. This technical guide provides an in-depth overview of commercial suppliers, available quantitative data, experimental considerations, and the core signaling pathways associated with varenicline.
Commercial Suppliers of Isotopically Labeled Varenicline
Several reputable suppliers offer various isotopically labeled forms of varenicline. While the specific this compound may be a custom request from some vendors, the following companies are primary sources for related compounds and are likely to either stock or synthesize this specific variant.
| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Available Formats |
| MedChemExpress | This compound | HY-10019S1 | Not specified; Certificate of Analysis provided | Not specified; Certificate of Analysis provided | Inquire |
| CLEARSYNTH | Varenicline Stable Isotopes | Not specified | Not specified; Certificate of Analysis provided | Not specified; Certificate of Analysis provided | Inquire |
| VIVAN Life Sciences | Varenicline 13C2 15N2 | VLDL-00024 | Not specified; CoA, MASS, NMR & HPLC reports provided | Not specified; Certificate of Analysis provided | Inquire |
| Shimadzu | [13C2,15N2]-Varenicline tartrate salt | C7713 | ≥ 98.00 %[1] | ≥ 99% 13C, ≥ 98% 15N[1] | 1 mg, 5 mg, 10 mg, 25 mg, 100 mg |
| BOC Sciences | Varenicline-[13C,15N] | BLP-007578 | Not specified; Certificate of Analysis provided | Not specified; Certificate of Analysis provided | Inquire |
Experimental Protocols: Application as an Internal Standard
This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2] The incorporation of stable isotopes (¹⁵N, ¹³C, and ²H) results in a compound with a higher molecular weight than the unlabeled varenicline, but with nearly identical physicochemical properties. This allows for its co-elution with the analyte of interest and accurate quantification by correcting for variations in sample preparation and instrument response.
A general methodology for its use involves the following steps:
-
Preparation of Standard Solutions: A known concentration of this compound is spiked into all samples, including calibration standards, quality controls, and unknown study samples.
-
Sample Extraction: The biological matrix (e.g., plasma, urine) is subjected to an extraction procedure, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate varenicline and the internal standard.
-
Chromatographic Separation: The extracted sample is injected into an LC or GC system, where varenicline and this compound are separated from other matrix components.
-
Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge ratio (m/z) transitions for both the unlabeled varenicline and the isotopically labeled internal standard.
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated for all samples. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of varenicline in the unknown samples is then determined from this calibration curve.
Varenicline Signaling Pathways
Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) and a full agonist of the α7 nAChR.[2] Its therapeutic effect in smoking cessation is primarily attributed to its action on the α4β2 receptor, where it both provides a moderate level of stimulation to reduce withdrawal symptoms and competitively inhibits the binding of nicotine, thereby blocking its rewarding effects.[3][4] The activation of these receptors triggers downstream signaling cascades that can influence neuronal survival and function.
Caption: Varenicline's mechanism of action and downstream signaling pathways.
The binding of varenicline to nAChRs leads to an influx of calcium ions, which in turn activates intracellular signaling pathways such as the PI3K-Akt and MAPK (including ERK1/2 and p38) pathways.[2][5][6] These pathways are known to play crucial roles in promoting neuronal survival and modulating synaptic plasticity. The partial agonism at the α4β2 receptor also results in a moderate and sustained release of dopamine, which is thought to alleviate the craving and withdrawal symptoms experienced during smoking cessation.
References
- 1. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medscape.com [medscape.com]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to the Principle and Application of Stable Isotope Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using stable isotope labeled internal standards (SIL-IS). The integration of SIL-IS into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data. This document serves as an in-depth resource, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the effective implementation of this powerful technique.
Core Principles of Stable Isotope Labeled Internal Standards
The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process. This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift. A SIL-IS is a form of an analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1]
The key principle behind the use of a SIL-IS is that it is chemically and physically almost identical to the analyte.[2][3] Therefore, it is assumed to behave in the same manner during sample preparation, chromatography, and ionization.[2] Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer. By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the SIL-IS's signal should remain constant, regardless of variations in the analytical process. This allows for accurate and precise quantification of the analyte.
dot
Caption: Comparison of analytical quantification methods.
Data Presentation: Performance Comparison of Internal Standards
The superiority of SIL-IS over other types of internal standards, such as analog (structurally similar) internal standards, is evident in the improved accuracy and precision of quantitative data. The following tables summarize typical performance data comparing SIL-IS with analog internal standards in a bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.
| Parameter | Stable Isotope Labeled IS | Analog IS | Acceptance Criteria |
| Accuracy (% Bias) | |||
| Low QC | -2.7% to 5.4% | -10.5% to 12.3% | ±15% (±20% at LLOQ) |
| Medium QC | -1.5% to 3.8% | -8.2% to 9.5% | ±15% |
| High QC | -0.8% to 2.1% | -5.6% to 7.8% | ±15% |
| Precision (%CV) | |||
| Low QC | 2.1% to 10.5% | 8.7% to 18.2% | ≤15% (≤20% at LLOQ) |
| Medium QC | 1.8% to 7.3% | 6.5% to 14.1% | ≤15% |
| High QC | 1.2% to 5.9% | 4.3% to 11.8% | ≤15% |
Table 1: Comparison of Accuracy and Precision. Data compiled from representative values found in literature.[4]
| Parameter | Stable Isotope Labeled IS | Analog IS |
| Extraction Recovery (%) | 85 - 95% | 70 - 100% |
| Matrix Effect (% Suppression/Enhancement) | -5% to +5% | -25% to +30% |
Table 2: Comparison of Recovery and Matrix Effect. Data compiled from representative values found in literature.[5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of stable isotope labeled internal standards.
Protocol 1: Quantification of a Small Molecule Drug in Human Plasma using LC-MS/MS
1. Reagents and Materials
-
Analyte of interest
-
Stable Isotope Labeled Internal Standard (SIL-IS)
-
Control human plasma (with appropriate anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.
-
SIL-IS Stock Solution (1 mg/mL): Accurately weigh and dissolve the SIL-IS in methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.
-
SIL-IS Working Solution (e.g., 100 ng/mL): Dilute the SIL-IS stock solution with 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma (blank, calibration standard, quality control, or unknown sample) into a microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution to all samples except the blank.
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Define specific precursor-to-product ion transitions for the analyte and SIL-IS.
-
5. Data Analysis
-
Integrate the peak areas for the analyte and SIL-IS.
-
Calculate the peak area ratio (Analyte Area / SIL-IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
dot
Caption: Experimental workflow for small molecule quantification.
Protocol 2: Quantification of a Peptide in Human Plasma using Immunoaffinity Capture and LC-MS/MS
1. Reagents and Materials
-
Target peptide
-
Stable Isotope Labeled (SIL) peptide internal standard
-
Control human plasma
-
Anti-peptide antibody coupled to magnetic beads
-
Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Trypsin (sequencing grade)
-
Wash buffers
-
Elution buffer (e.g., 0.1% Trifluoroacetic acid)
-
LC-MS grade solvents
2. Sample Preparation
-
Add a known amount of SIL peptide to the plasma sample.
-
Incubate with anti-peptide antibody-coated magnetic beads to capture the target peptide and SIL peptide.
-
Wash the beads to remove non-specific proteins.
-
Elute the peptides from the beads.
-
(Optional: If quantifying a protein) Perform in-solution trypsin digestion of the eluted protein to generate the target peptide.
-
The sample is now ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC System: Thermo Vanquish Horizon UHPLC or equivalent
-
MS System: Thermo Orbitrap Exploris 480 or equivalent
-
Column: Waters Acquity UPLC Peptide BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A shallow gradient suitable for peptide separation (e.g., 2% to 40% B over 20 minutes).
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: ESI, Positive
-
Detection Mode: Parallel Reaction Monitoring (PRM) or MRM, targeting specific transitions for the native and SIL peptides.
4. Data Analysis
-
Similar to the small molecule workflow, calculate the peak area ratio of the native peptide to the SIL peptide and quantify using a calibration curve.
dot
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Varenicline: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Varenicline (B1221332), a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor, is a first-line pharmacotherapy for smoking cessation.[1] Its pharmacokinetic profile is characterized by high oral bioavailability, low plasma protein binding, minimal metabolism, and predominant renal excretion of the unchanged drug.[2] This straightforward disposition simplifies its clinical use, with renal function being the most critical factor influencing its pharmacokinetics.[3] This guide provides an in-depth review of the absorption, distribution, metabolism, and excretion (ADME) of varenicline, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and pharmacokinetic workflow.
Pharmacokinetic Profile
Varenicline exhibits linear pharmacokinetics over the recommended dosing range.[4] Following oral administration, it is almost completely absorbed and has high systemic availability.[2]
Absorption
Varenicline is well-absorbed after oral administration, with maximum plasma concentrations typically reached within 3 to 4 hours.[4][5] Steady-state concentrations are achieved within four days of repeated dosing.[6] The oral bioavailability of varenicline is high and is unaffected by food or the time of day of dosing.[2][6]
Distribution
The plasma protein binding of varenicline is low (≤20%) and is independent of age and renal function.[2][4] This suggests a wide distribution into tissues.
Metabolism
Varenicline undergoes minimal metabolism, with less than 10% of the administered dose being metabolized.[1] The primary route of elimination is through the kidneys, with approximately 92% of the drug excreted unchanged in the urine.[4][5] Minor metabolites include varenicline N-carbamoylglucuronide and hydroxyvarenicline.[3] Varenicline does not significantly inhibit or induce major cytochrome P450 (CYP) enzymes, indicating a low potential for metabolic drug-drug interactions.[2]
Excretion
The elimination of varenicline is predominantly via the kidneys through a combination of glomerular filtration and active tubular secretion mediated by the organic cation transporter OCT2.[1][7] The elimination half-life of varenicline is approximately 24 hours.[4][5]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of varenicline.
Table 1: Key Pharmacokinetic Parameters of Varenicline in Healthy Adults
| Parameter | Value | Reference(s) |
| Time to Maximum Plasma Concentration (Tmax) | 3 - 4 hours | [4] |
| Elimination Half-life (t½) | ~24 hours | |
| Plasma Protein Binding | ≤20% | [2] |
| Bioavailability | High (Systemic availability ~90%) | [8] |
| Percentage Excreted Unchanged in Urine | ~92% | [4][5] |
Table 2: Effect of Renal Impairment on Varenicline Exposure
| Renal Function Category | Creatinine (B1669602) Clearance (CrCl) | Change in Varenicline Exposure (AUC) | Recommended Dose Adjustment | Reference(s) |
| Mild Impairment | >50 mL/min and ≤80 mL/min | No significant change | No adjustment necessary | [6] |
| Moderate Impairment | ≥30 mL/min and ≤50 mL/min | 1.5-fold increase | No adjustment necessary | [6] |
| Severe Impairment | <30 mL/min | 2.1-fold increase | Start with 0.5 mg once daily, titrate to a maximum of 0.5 mg twice daily. | [9] |
| End-Stage Renal Disease (ESRD) on Hemodialysis | N/A | 2.7-fold increase | Maximum dose of 0.5 mg once daily if tolerated. | [6][9] |
Table 3: Varenicline Drug-Drug Interaction Profile
| Co-administered Drug | Effect on Varenicline Pharmacokinetics | Effect on Co-administered Drug Pharmacokinetics | Recommended Dose Adjustment | Reference(s) |
| Cimetidine | 29% increase in systemic exposure | Not applicable | Avoid concomitant use in severe renal impairment. | [10] |
| Metformin (B114582) | No significant effect | No significant effect | None | [9] |
| Bupropion | Not applicable | No significant effect | None | [11] |
| Transdermal Nicotine | Not applicable | No significant effect | None | [11] |
| Digoxin | Not applicable | No significant effect | None | [11] |
| Warfarin | Not applicable | No significant effect | None | [11] |
Experimental Protocols
The following sections describe the general methodologies used in key pharmacokinetic studies of varenicline.
Population Pharmacokinetic Analysis
-
Objective: To characterize the population pharmacokinetics of varenicline and identify sources of variability.
-
Methodology:
-
Data from multiple clinical studies involving adult smokers were pooled.[8]
-
Plasma varenicline concentrations were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][12] The typical dynamic range for the assay is 0.100 to 50.0 ng/mL.[12]
-
A nonlinear mixed-effects modeling approach (e.g., using NONMEM software) was employed to develop a population pharmacokinetic model.[8][12]
-
A two-compartment model with first-order absorption and elimination best described the data.[8]
-
The influence of various covariates (e.g., renal function, body weight, age, gender, race) on pharmacokinetic parameters was evaluated.[8][12]
-
-
Key Findings: Renal function was identified as the most significant covariate influencing varenicline clearance.[3][8]
Studies in Special Populations
-
Renal Impairment Study:
-
Objective: To assess the effect of varying degrees of renal impairment on the pharmacokinetics of varenicline.
-
Study Design: Subjects were typically categorized into groups based on their estimated creatinine clearance (mild, moderate, severe, and end-stage renal disease) and compared to a control group with normal renal function.[6]
-
Methodology: Following administration of varenicline, serial blood samples were collected over a specified period. Plasma concentrations of varenicline were measured using a validated LC-MS/MS assay. Pharmacokinetic parameters were calculated using non-compartmental analysis.[13]
-
-
Hepatic Impairment Study:
-
Objective: To evaluate the impact of hepatic impairment on varenicline's pharmacokinetics.
-
Rationale: As varenicline undergoes minimal hepatic metabolism, significant effects of hepatic impairment on its pharmacokinetics are not anticipated.[5]
-
Study Design: A study in subjects with hepatic impairment would typically involve comparing the pharmacokinetic profile of varenicline in these subjects to that in healthy volunteers with normal hepatic function.[14][15] Given the minimal hepatic clearance of varenicline, dedicated studies in this population may be limited.
-
Drug-Drug Interaction Studies
-
Objective: To investigate the potential for pharmacokinetic interactions between varenicline and other co-administered drugs.
-
Study Design: These studies are typically conducted in healthy volunteers. The design often involves administering varenicline alone and in combination with the interacting drug, with appropriate washout periods.
-
Methodology:
-
Cimetidine Interaction Study: Healthy smokers received varenicline with and without cimetidine, a known inhibitor of the organic cation transporter OCT2.[7] Plasma concentrations of varenicline were measured to assess changes in its systemic exposure.
-
Metformin Interaction Study: The steady-state pharmacokinetics of both varenicline and metformin (an OCT2 substrate) were evaluated when administered alone and in combination to healthy smokers.[9]
-
Visualizations
Mechanism of Action of Varenicline
Caption: Varenicline's partial agonism at the α4β2 receptor.
Varenicline Pharmacokinetic Workflow
References
- 1. Pharmacokinetic-Pharmacodynamic Modeling of the Effect of Varenicline on Nicotine Craving in Adult Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Effect of human renal cationic transporter inhibition on the pharmacokinetics of varenicline, a new therapy for smoking cessation: an in vitro-in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetic analysis of varenicline in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. assets.hpra.ie [assets.hpra.ie]
- 11. pfizermedical.com [pfizermedical.com]
- 12. Population pharmacokinetic analysis of varenicline in adult smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling | FDA [fda.gov]
Understanding the Mass Shift of Varenicline-15N,13C,d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass shift observed in the isotopically labeled compound Varenicline-15N,13C,d2. This internal standard is crucial for the accurate quantification of varenicline (B1221332) in complex matrices during preclinical and clinical development. This document outlines the fundamental principles of isotopic labeling, details the expected mass shift, provides a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the logical basis for its application.
Introduction to Isotopic Labeling and Varenicline
Varenicline is a medication primarily used as an aid for smoking cessation.[1][2] Accurate determination of its concentration in biological samples is paramount for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis via mass spectrometry.[3]
Isotopically labeled internal standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavier isotopes. This mass difference allows the internal standard to be distinguished from the unlabeled analyte by the mass spectrometer, while its identical chemical behavior ensures that it experiences the same sample preparation and ionization effects. This co-elution and co-ionization corrects for matrix effects and variations in instrument response, leading to highly accurate and precise quantification.
Quantitative Data: Mass and Isotopic Composition
The key to understanding the utility of this compound lies in the precise mass difference between it and the native varenicline molecule. This mass shift is a direct result of the incorporation of one heavy nitrogen (¹⁵N), one heavy carbon (¹³C), and two deuterium (B1214612) (²H or d) atoms.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Varenicline | C₁₃H₁₃N₃ | 211.26 | 211.1109 |
| This compound | C₁₂¹³CH₁₁D₂N₂¹⁵N | 215.26 | 215.1256 |
| Mass Shift | +4.00 | +4.0147 |
Data for unlabeled Varenicline sourced from PubChem. Data for this compound sourced from MedChemExpress.
The nominal mass shift is +4 Da, while the more precise monoisotopic mass shift is +4.0147 Da. This significant mass difference prevents isotopic crosstalk between the analyte and the internal standard, ensuring accurate measurement.
Experimental Protocol: Bioanalytical Method using LC-MS/MS
The following is a representative experimental protocol for the quantification of varenicline in human plasma using this compound as an internal standard. This protocol is based on established methods for varenicline analysis and adapted for the specific internal standard.[4][5]
3.1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
3.2. Liquid Chromatography Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.3. Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| Dwell Time | 100 ms |
3.4. Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Varenicline | 212.1 | 169.1 | 35 |
| This compound | 216.1 | 173.1 | 35 |
Note: The precursor ion for this compound is the [M+H]⁺ ion, calculated as 215.1256 + 1.0078 = 216.1334. The product ion would also be shifted by +4 Da.
Visualizations
4.1. Isotopic Labeling of Varenicline
The following diagram illustrates the concept of isotopic labeling in varenicline for use as an internal standard.
Caption: Isotopic substitution in Varenicline.
4.2. Workflow for Quantitative Bioanalysis
This diagram outlines the typical workflow for quantifying varenicline in a biological matrix using an isotopically labeled internal standard.
Caption: Bioanalytical workflow for Varenicline.
4.3. Rationale for Using an Isotopically Labeled Internal Standard
This diagram illustrates the logical relationship between the properties of an ideal internal standard and the resulting analytical accuracy.
References
An In-depth Technical Guide to the Isotopic Enrichment and Purity of Varenicline-15N,13C,d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of Varenicline-15N,13C,d2, a crucial internal standard for quantitative bioanalytical studies. This document details the analytical methodologies used to characterize this stable isotope-labeled compound, outlines a plausible synthetic route, and presents typical specifications for its isotopic and chemical purity.
Introduction
Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor, is a widely used medication for smoking cessation. To support pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard is essential for accurate quantification of the drug in biological matrices. This compound is a multi-labeled isotopologue designed for use in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of stable isotopes (¹⁵N, ¹³C, and ²H) provides a significant mass shift from the unlabeled drug, ensuring clear differentiation and minimizing cross-talk in analytical measurements.
This guide serves as a technical resource for researchers utilizing this compound, providing insights into its synthesis, characterization, and quality control.
Data Presentation: Isotopic Enrichment and Chemical Purity
The quality of an isotopically labeled internal standard is defined by its isotopic enrichment and chemical purity. The following tables summarize the typical specifications for this compound. While specific batch data should be obtained from a Certificate of Analysis provided by the supplier, these tables represent common industry standards for such compounds.
Table 1: Isotopic Enrichment of this compound
| Isotope | Nominal Enrichment (%) | Measurement Technique |
| ¹⁵N | ≥ 98 | Mass Spectrometry |
| ¹³C | ≥ 99 | Mass Spectrometry |
| Deuterium (B1214612) (d) | ≥ 98 | Mass Spectrometry, NMR Spectroscopy |
Table 2: Chemical Purity of this compound
| Parameter | Specification | Measurement Technique |
| Chemical Purity | ≥ 98% | HPLC-UV |
| Chiral Purity | Not Applicable | Not Applicable |
| Residual Solvents | Per ICH Guidelines | Headspace GC-MS |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
Experimental Protocols
The characterization of this compound involves a suite of analytical techniques to confirm its identity, isotopic enrichment, and chemical purity.
Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the degree of incorporation of ¹⁵N, ¹³C, and deuterium isotopes and to assess the distribution of isotopologues.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-HRMS).
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/water).
-
Chromatographic Separation: The sample is injected onto a reverse-phase C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Full scan spectra are acquired over a mass range that encompasses the molecular ions of unlabeled Varenicline and the labeled this compound.
-
Data Analysis: The isotopic cluster of the molecular ion [M+H]⁺ is analyzed. The relative intensities of the peaks corresponding to the unlabeled (M), singly labeled, doubly labeled, and fully labeled species are used to calculate the isotopic enrichment for each isotope. The calculation involves correcting for the natural abundance of isotopes in the unlabeled portion of the molecule.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the chemical purity of the this compound substance and to quantify any impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
Methodology:
-
Sample Preparation: A known concentration of this compound is prepared in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where Varenicline exhibits strong absorbance (e.g., 235 nm or 320 nm).
-
-
Data Analysis: The chromatogram is analyzed to determine the peak area of the main component (this compound) and any impurity peaks. The chemical purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires the strategic introduction of the stable isotopes. While the exact proprietary synthesis routes of commercial suppliers are not publicly available, a plausible synthetic strategy can be outlined based on known synthetic methods for Varenicline and related heterocyclic compounds.
The synthesis would likely involve the preparation of key isotopically labeled building blocks. For instance:
-
¹⁵N-labeling: Can be introduced using ¹⁵N-labeled ammonia (B1221849) or other nitrogen-containing reagents in the formation of the pyrazine (B50134) ring or the azepine nitrogen.
-
¹³C-labeling: A ¹³C-labeled carbon source, such as ¹³C-glyoxal or a ¹³C-labeled halo-aromatic precursor, could be used to construct the pyrazine or benzazepine core.
-
Deuterium-labeling: Deuterium can be introduced at specific positions via reduction with a deuterated reducing agent (e.g., sodium borodeuteride) or through acid-catalyzed H/D exchange reactions on a suitable precursor.
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the characterization of this compound.
Caption: Workflow for Isotopic Enrichment Analysis by LC-HRMS.
Caption: Workflow for Chemical Purity Determination by HPLC-UV.
Caption: Relationship between Purity and Analytical Reliability.
Conclusion
This compound serves as an indispensable tool for the accurate quantification of Varenicline in complex biological matrices. Its high isotopic enrichment ensures minimal mass overlap with the unlabeled analyte, while its high chemical purity guarantees that the analytical signal is free from interfering impurities. The rigorous analytical characterization, employing techniques such as high-resolution mass spectrometry and high-performance liquid chromatography, is fundamental to establishing the quality and reliability of this internal standard. This technical guide provides researchers with the foundational knowledge required to confidently utilize this compound in their drug development and clinical research endeavors.
Methodological & Application
Application Note: Quantification of Varenicline in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of varenicline (B1221332) in human plasma. The method utilizes a stable isotope-labeled internal standard, Varenicline-¹⁵N,¹³C,d₂, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method was validated over a linear range of 50.0 to 10,000.0 pg/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Varenicline is a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor and is widely used as a smoking cessation aid.[1] Accurate and reliable quantification of varenicline in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[2][3] The use of a stable isotope-labeled internal standard, such as Varenicline-¹⁵N,¹³C,d₂, is the gold standard for quantitative bioanalysis as it effectively compensates for matrix effects and variations in instrument response. This application note presents a detailed protocol for the determination of varenicline in human plasma using Varenicline-¹⁵N,¹³C,d₂ as the internal standard.
Experimental
Materials and Reagents
-
Varenicline reference standard (Purity ≥ 99.5%)
-
Varenicline-¹⁵N,¹³C,d₂ (Internal Standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Human plasma (blank)
Stock and Working Solutions
-
Varenicline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of varenicline in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Varenicline-¹⁵N,¹³C,d₂ in methanol.
-
Working Solutions: Prepare serial dilutions of the varenicline stock solution with a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution.
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | UHPLC system |
| Column | Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm |
| Mobile Phase A | 5mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 10% A, 90% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 15 °C |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Curtain Gas | 40 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Varenicline | 212.1 | 169.0 |
| Varenicline-¹⁵N,¹³C,d₂ (IS) | 216.1 | 172.0 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of varenicline in human plasma.
Linearity and Sensitivity
The method was linear over the concentration range of 50.0 to 10,000.0 pg/mL with a correlation coefficient (r²) of ≥ 0.9997.[2] The lower limit of quantification (LLOQ) was established at 50.0 pg/mL.
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 1.2 - 4.5 | 3.5 - 7.4 | 91.70 - 105.5 | 103.9 - 110.6 |
| Medium | 1.2 - 4.5 | 3.5 - 7.4 | 91.70 - 105.5 | 103.9 - 110.6 |
| High | 1.2 - 4.5 | 3.5 - 7.4 | 91.70 - 105.5 | 103.9 - 110.6 |
Data adapted from a similar study using a deuterated internal standard.[2]
Protocols
Standard Operating Procedure: Varenicline Quantification in Human Plasma
-
Sample Receipt and Storage: Log and store plasma samples at -80 °C until analysis.
-
Reagent Preparation: Prepare all stock solutions, working standards, and mobile phases as described in the "Experimental" section.
-
Sample Preparation:
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
Vortex each sample to ensure homogeneity.
-
Pipette 100 µL of each sample into labeled microcentrifuge tubes.
-
Add 20 µL of the internal standard working solution to all tubes except for the blank matrix samples.
-
Add 300 µL of acetonitrile to all tubes.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to labeled HPLC vials.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters detailed in the "LC-MS/MS Conditions" section.
-
Create a sequence table including blank injections, calibration standards, QC samples, and unknown samples.
-
Place the vials in the autosampler and start the sequence.
-
-
Data Processing and Quantification:
-
Integrate the peak areas for varenicline and the internal standard.
-
Calculate the peak area ratio of varenicline to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of varenicline in the unknown samples and QC samples using the regression equation from the calibration curve.
-
Visualizations
Caption: Workflow for Varenicline Quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of varenicline in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results. This method is well-suited for high-throughput analysis in clinical and research settings.
References
Application Note: High-Throughput Quantification of Varenicline in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantification of varenicline (B1221332) in human plasma using Varenicline-¹⁵N,¹³C,d₂ as a stable isotope-labeled (SIL) internal standard. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and accurate measurement, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The use of a SIL internal standard is the preferred method for quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects, ensuring high precision and accuracy.[1][2]
Introduction
Varenicline is a medication primarily used for smoking cessation. It acts as a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor in the brain, which is believed to be responsible for the reinforcing effects of nicotine. Accurate determination of varenicline concentrations in plasma is crucial for understanding its pharmacokinetics and for clinical trial evaluations. This protocol details a validated LC-MS/MS method for the quantification of varenicline in human plasma, employing Varenicline-¹⁵N,¹³C,d₂ as the internal standard to ensure the reliability of the results. While this specific labeled variant is detailed, other stable isotope-labeled varenicline, such as Varenicline-D4, can also be effectively used with this methodology.[3][4][5]
Experimental Workflow
Caption: Experimental workflow for the quantification of varenicline in plasma.
Detailed Protocols
Materials and Reagents
-
Varenicline reference standard
-
Varenicline-¹⁵N,¹³C,d₂ internal standard
-
Human plasma (with K₂EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
Stock and Working Solutions
-
Varenicline Stock Solution (1 mg/mL): Accurately weigh and dissolve the varenicline reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Varenicline-¹⁵N,¹³C,d₂ in methanol.
-
Working Solutions: Prepare serial dilutions of the varenicline stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of the internal standard by diluting the stock solution in the same solvent.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add a specific volume of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Note: Alternative sample preparation methods such as liquid-liquid extraction[6][7][8][9] or solid-phase extraction[6][10] can also be employed depending on the required sensitivity and matrix effect reduction.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 75 mm, 3.5 µm)[3][4] |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile[3][4] |
| Gradient | Isocratic: 10% A, 90% B[3][4] |
| Flow Rate | 0.8 mL/min[3][4] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C[8][9] |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3][4] |
| MRM Transitions | Varenicline: m/z 212.1 → 169.0[3][4] Varenicline-¹⁵N,¹³C,d₂: To be determined empirically |
Method Validation Summary
The following tables summarize the expected performance characteristics of this method, based on published data for similar assays.
Table 1: Calibration Curve and Linearity
| Analyte | Linearity Range (pg/mL) | Correlation Coefficient (r²) |
| Varenicline | 50.0 - 10,000.0[3][4] | ≥ 0.999[3][4] |
Table 2: Precision and Accuracy
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC | 1.2 - 4.5[3][4] | 3.5 - 7.4[3][4] | 91.7 - 105.5[3][4] | 103.9 - 110.6[3][4] |
| Medium QC | 1.2 - 4.5[3][4] | 3.5 - 7.4[3][4] | 91.7 - 105.5[3][4] | 103.9 - 110.6[3][4] |
| High QC | 1.2 - 4.5[3][4] | 3.5 - 7.4[3][4] | 91.7 - 105.5[3][4] | 103.9 - 110.6[3][4] |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%CV) |
| Varenicline | 87.06 ± 2.47[8][9] | < 8[10] |
Logical Relationship of Key Method Components
Caption: Interrelationship of the core components of the analytical method.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of varenicline in human plasma. The use of Varenicline-¹⁵N,¹³C,d₂ as an internal standard is critical for achieving the high level of accuracy and precision required for bioanalytical studies. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in the implementation of this analytical method.
References
- 1. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Population pharmacokinetic analysis of varenicline in adult smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of nicotine, cotinine, trans-3'-hydroxycotinine and varenicline in human plasma by a sensitive and specific UPLC-tandem mass-spectrometry procedure for a clinical study on smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Varenicline Extraction from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of varenicline (B1221332) from various biological matrices, including plasma, urine, and tissue. The methodologies are designed for quantitative analysis, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific detection technique.
Introduction
Varenicline is a prescription medication used to aid in smoking cessation. Accurate quantification of varenicline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document outlines validated solid-phase extraction (SPE) and liquid-liquid extraction (LLE) protocols for the efficient recovery of varenicline from plasma, urine, and tissue samples.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on varenicline extraction and analysis.
Table 1: Varenicline Extraction and Quantification Parameters in Human Plasma
| Parameter | Method | Linearity Range | LLOQ | Recovery (%) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |
| Study 1 | LC-MS/MS (LLE) | 0.1 - 10.0 ng/mL | 0.1 ng/mL | Not Reported | < 15% | < 15% | [1] |
| Study 2 | LC-MS/MS (SPE) | 1 - 500 ng/mL | 1 ng/mL | 86.2 - 113.6 | 1.9 - 12.3 | 4.4 - 15.9 | |
| Study 3 | LC-ESI-MS/MS | 50.0 - 10000.0 pg/mL | 50.0 pg/mL | Not Reported | 1.2 - 4.5 | 3.5 - 7.4 | [2] |
| Study 4 | LC/MS/MS (LLE) | 20.0 - 500.0 ng/mL | Not Reported | 87.06 ± 2.47 | < 5% | < 5% | [3] |
Table 2: Varenicline Quantification in Other Matrices (Data derived from similar compounds and general methods)
| Matrix | Method | Linearity Range | LLOQ | Recovery (%) | Precision (% RSD) | Reference |
| Urine | Online SPE-UPLC-MS/MS | Not Specified | Not Specified | 89 - 113 | < 8% | [4] |
| Brain Tissue | LC-MS/MS (LLE) | 1 - 200 nM | 1 nM | >85% | < 15% | [5] |
Experimental Protocols
Extraction of Varenicline from Human Plasma
3.1.1. Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the quantification of varenicline in human plasma.[1]
Materials:
-
Human plasma
-
Varenicline standard solution
-
Internal Standard (IS) solution (e.g., Clarithromycin, 25.0 ng/mL)
-
Methyl tertiary butyl ether (MTBE)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.001M, pH 4.0)
-
Acetonitrile
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system
Procedure:
-
To 500 µL of human plasma in a clean tube, add a known amount of the internal standard.
-
Add 3 mL of methyl tertiary butyl ether.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (acetonitrile:0.001M ammonium acetate, pH 4.0; 70:30, v/v).
-
Inject an aliquot into the LC-MS/MS system.
3.1.2. Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on a method for the simultaneous quantification of nicotine (B1678760), its metabolites, and varenicline in human plasma.
Materials:
-
Human plasma
-
Varenicline standard solution
-
Internal Standard (IS) solution (e.g., a structural analog of varenicline)
-
Mixed-mode cation exchange SPE cartridges
-
Ammonium formate (B1220265) buffer (10 mM, pH 3)
-
Acetonitrile
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
LC-MS/MS system
Procedure:
-
Pre-treat 0.5 mL of plasma by adding the internal standard.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of a wash solution (e.g., 5% methanol in water).
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute varenicline and the IS with 1 mL of elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Extraction of Varenicline from Human Urine
3.2.1. Protocol 1: Online Solid-Phase Extraction (Online SPE)
This protocol is adapted from a method for the analysis of nicotine and its metabolites in urine and can be applied to varenicline due to its similar chemical properties.[4]
Materials:
-
Human urine
-
Varenicline standard solution
-
Internal Standard (IS) solution
-
Ammonium hydroxide solution (0.1% in water, Solvent A)
-
Acetonitrile with 0.1% ammonium hydroxide (Solvent B)
-
Online SPE-UPLC-MS/MS system with a trapping column (e.g., Oasis HLB)
Procedure:
-
Dilute the urine sample 1:10 with Solvent A.
-
Add the internal standard to the diluted sample.
-
Vortex the sample.
-
Inject 10 µL of the prepared sample onto the online SPE system.
-
The trapping column is loaded and then back-flushed to the analytical column for separation and detection.
3.2.2. Protocol 2: Pipette Tip Solid-Phase Extraction (PT-SPE)
This is a rapid and efficient micro-extraction technique that can be adapted for varenicline from methods developed for other drugs of abuse in urine.[6]
Materials:
-
Human urine
-
Varenicline standard solution
-
Internal Standard (IS) solution
-
Methanol (MeOH)
-
Ultrapure water (pH 4, adjusted with formic acid)
-
Ammonium hydroxide (5% in MeOH)
-
Pipette tips packed with a suitable sorbent (e.g., strong cation exchange, SCX)
-
Pipettor
-
Collection tubes
-
Evaporator
Procedure:
-
Mix 250 µL of urine with 250 µL of ultrapure water (pH 4).
-
Condition the PT-SPE tip by aspirating and dispensing 500 µL of MeOH, followed by 500 µL of ultrapure water (pH 4).
-
Load the sample by aspirating and dispensing 250 µL of the urine mixture.
-
Wash the sorbent by aspirating and dispensing 500 µL of MeOH.
-
Elute the analytes by aspirating and dispensing 1000 µL of 5% NH4OH in MeOH into a clean collection tube.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Extraction of Varenicline from Brain Tissue
This protocol is a general procedure for drug extraction from brain tissue and can be optimized for varenicline.[5]
Materials:
-
Brain tissue
-
Varenicline standard solution
-
Internal Standard (IS) solution
-
Homogenization buffer (e.g., Phosphate Buffered Saline - PBS)
-
Homogenizer (e.g., bead beater, sonicator)
-
Tert-butyl-methyl ether (TBME)
-
Centrifuge
-
Evaporator
-
LC-MS/MS system
Procedure:
-
Accurately weigh a portion of the brain tissue.
-
Add a specific volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to 1 volume of tissue).
-
Add the internal standard.
-
Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process.
-
Perform a liquid-liquid extraction on the homogenate by adding 3 volumes of TBME.
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the organic supernatant to a new tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Varenicline Extraction Workflow from Plasma (SPE)
Caption: Solid-Phase Extraction (SPE) workflow for varenicline from plasma.
Varenicline's Mechanism of Action Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
Application of Varenicline-15N,13C,d2 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varenicline (B1221332) is a prescription medication primarily used for smoking cessation. Understanding its metabolic fate is crucial for comprehensive drug development and regulatory assessment. While Varenicline undergoes minimal metabolism, with a significant portion of the drug excreted unchanged, the use of stable isotope-labeled internal standards is paramount for accurate quantification in biological matrices.[1][2][3][4] Varenicline-15N,13C,d2 is a stable isotope-labeled version of Varenicline that serves as an ideal internal standard for mass spectrometry-based bioanalytical methods. Its use allows for the precise quantification of Varenicline in complex biological samples by correcting for matrix effects and variations in sample processing and instrument response.[5]
These application notes provide detailed protocols and guidelines for the utilization of this compound in drug metabolism studies, focusing on its application as an internal standard in quantitative bioanalysis.
Physicochemical Properties of Varenicline
| Property | Value | Reference |
| Molecular Formula | C13H13N3 | [6] |
| Molecular Weight | 211.26 g/mol | [6] |
| Mechanism of Action | Partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor | [1][3][7] |
| Metabolism | Minimal, with approximately 92% excreted unchanged in the urine.[1][3][7] | [1][3][7] |
| Elimination Half-life | Approximately 24 hours | [1][2][4][8] |
Key Applications of this compound
The primary application of this compound in drug metabolism studies is as an internal standard (IS) for the accurate quantification of unlabeled Varenicline in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope labels (15N, 13C, and d2) result in a mass shift, allowing the mass spectrometer to differentiate between the analyte and the internal standard, while both exhibit nearly identical physicochemical properties and chromatographic behavior.
Advantages of using this compound as an Internal Standard:
-
Improved Accuracy and Precision: Compensates for variability during sample preparation, injection, and ionization.
-
Correction for Matrix Effects: Co-eluting matrix components that can suppress or enhance the analyte signal will have a similar effect on the isotopically labeled internal standard, allowing for accurate correction.[5]
-
Reliable Quantification: Ensures robust and reproducible results in pharmacokinetic and drug metabolism studies.
Experimental Protocols
Protocol 1: Quantitative Analysis of Varenicline in Human Plasma by LC-MS/MS
This protocol describes a method for the quantification of Varenicline in human plasma using this compound as an internal standard. The method is adapted from established and validated LC-MS/MS assays for Varenicline.[9][10]
1. Materials and Reagents:
-
Varenicline (analytical standard)
-
This compound (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
2. Stock and Working Solutions:
-
Varenicline Stock Solution (1 mg/mL): Accurately weigh and dissolve Varenicline in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Varenicline Working Solutions: Prepare serial dilutions of the Varenicline stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.
-
Add 200 µL of the internal standard working solution in acetonitrile to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm).[9][10]
-
Mobile Phase A: 5 mM Ammonium Formate in water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
Time (min) %B 0.0 10 2.0 90 2.5 90 2.6 10 | 4.0 | 10 |
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The exact m/z will depend on the labeling pattern, but it will be higher than the unlabeled Varenicline. For example, if the labeling is one 15N, one 13C, and two deuterium (B1214612) atoms, the precursor ion would be approximately m/z 216.1. The product ion would also be shifted accordingly. These transitions must be optimized by infusing the this compound solution into the mass spectrometer.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Varenicline to this compound against the concentration of the calibration standards.
-
Use a weighted linear regression (1/x²) to fit the calibration curve.
-
Quantify the concentration of Varenicline in the plasma samples from the calibration curve.
Visualizations
Varenicline Metabolism and Excretion Pathway
Caption: Overview of Varenicline's primary metabolic and excretion pathway.
Experimental Workflow for a Pharmacokinetic Study
References
- 1. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Varenicline: a novel pharmacotherapy for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Varenicline (HMDB0015398) [hmdb.ca]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
Application Notes and Protocols for Quantitative NMR (qNMR) Analysis with Varenicline-¹⁵N,¹³C,d₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of chemical substances with high precision and accuracy.[1][2][3] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself; instead, it relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei generating the signal.[1][4] This application note provides a detailed protocol for the use of isotopically labeled Varenicline (Varenicline-¹⁵N,¹³C,d₂) as an internal standard for the quantitative analysis of unlabeled Varenicline or related pharmaceutical compounds. The use of a stable isotope-labeled internal standard is advantageous as it shares very similar chemical and physical properties with the analyte, ensuring accurate quantification.
Principle of qNMR
The quantification of an analyte using an internal standard is based on the following equation:
Purity of Analyte (Pa) = [(Ia / Na) / (Is / Ns)] * [(Ms / Ma) / (Ws / Wa)] * Ps
Where:
-
Pa, Ps : Purity of the analyte and internal standard, respectively.
-
Ia, Is : Integral of the analyte and internal standard signals from the NMR spectrum.
-
Na, Ns : Number of protons corresponding to the integrated signals of the analyte and standard.
-
Ma, Ms : Molecular weight of the analyte and internal standard.
-
Wa, Ws : Weight of the analyte and internal standard.[4]
Experimental Protocols
Materials and Equipment
-
Analyte: Varenicline (or other compound of interest)
-
Internal Standard: Varenicline-¹⁵N,¹³C,d₂ of known high purity
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or other suitable solvent in which both the analyte and internal standard are fully soluble.
-
NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.
-
Analytical Balance: Capable of weighing to at least 0.01 mg accuracy.
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Volumetric Glassware and Pipettes
Sample Preparation Protocol
Accurate sample preparation is critical for reliable qNMR results.[5]
-
Weighing:
-
Accurately weigh approximately 10-20 mg of the Varenicline-¹⁵N,¹³C,d₂ internal standard into a clean, dry vial. Record the weight precisely.
-
Accurately weigh approximately 10-20 mg of the Varenicline analyte into the same vial. Record the weight precisely.
-
-
Dissolution:
-
Add a precise volume (e.g., 0.75 mL) of deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication. Visual inspection should confirm no undissolved particles.
-
-
Transfer:
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution height in the NMR tube is sufficient to be within the detection region of the NMR probe coil.
-
NMR Data Acquisition Protocol
Optimization of experimental parameters is crucial for accurate quantification.[6]
| Parameter | Recommended Setting | Rationale |
| Pulse Program | Standard 90° pulse-acquire | Simple and robust for quantification. |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal separation. |
| Acquisition Time (AT) | ≥ 3 seconds | Ensures high digital resolution for accurate integration. |
| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing proton | Crucial for ensuring complete relaxation of all signals between scans to avoid saturation effects, which would lead to inaccurate integrals. T₁ values should be determined experimentally using an inversion-recovery pulse sequence. For many organic molecules, a D1 of 30-60 seconds is sufficient. |
| Number of Scans (NS) | 16 to 64 (or more) | Sufficient scans are needed to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[7] |
| Receiver Gain | Optimized automatically | Should be set to avoid signal clipping. |
| Temperature | 298 K (25 °C) | Stable temperature control is important for spectral consistency. |
Data Processing and Analysis Protocol
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly affecting the resolution.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply an automatic baseline correction algorithm to ensure a flat baseline across the spectrum, which is critical for accurate integration.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integration:
-
Select well-resolved, non-overlapping signals for both the analyte and the Varenicline-¹⁵N,¹³C,d₂ internal standard.
-
Integrate the selected signals and record the integral values. It is recommended to integrate multiple, distinct signals for both the analyte and the standard and to use the average of the calculated purities for the final result.
-
Data Presentation
Table 1: Hypothetical qNMR Purity Assessment of Varenicline Batches
| Sample ID | Analyte Weight (mg) | Internal Standard Weight (mg) | Analyte Integral | Internal Standard Integral | Calculated Purity (%) | Relative Standard Deviation (RSD, n=3) |
| Varenicline Batch A | 15.23 | 15.05 | 1.00 | 1.02 | 99.2 | 0.3% |
| Varenicline Batch B | 14.98 | 15.11 | 0.98 | 1.01 | 98.5 | 0.4% |
| Varenicline Batch C | 15.50 | 15.01 | 1.03 | 1.00 | 99.8 | 0.2% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. The integral values are normalized for simplicity. The purity of the Varenicline-¹⁵N,¹³C,d₂ internal standard is assumed to be >99.9%.
Visualizations
Varenicline Signaling Pathway
Varenicline acts as a partial agonist at α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[8][9] Its mechanism of action involves a dual effect: it provides a moderate level of dopamine (B1211576) release to alleviate withdrawal symptoms, while also blocking nicotine (B1678760) from binding to these receptors, thus reducing the rewarding effects of smoking.[10][11]
Caption: Varenicline's partial agonism at the α4β2 nAChR.
Experimental Workflow for qNMR Analysis
The following diagram illustrates the logical flow of the quantitative NMR analysis from sample preparation to the final purity calculation.
Caption: Workflow for qNMR analysis using an internal standard.
Conclusion
Quantitative NMR spectroscopy, utilizing an isotopically labeled internal standard such as Varenicline-¹⁵N,¹³C,d₂, offers a highly accurate and reliable method for the purity assessment of active pharmaceutical ingredients. The protocols outlined in these application notes provide a robust framework for researchers and scientists in drug development to implement qNMR in their analytical workflows. Adherence to proper sample preparation and the optimization of NMR acquisition and processing parameters are paramount to achieving high-quality, reproducible results.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 6. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. go.drugbank.com [go.drugbank.com]
- 9. biorxiv.org [biorxiv.org]
- 10. medscape.com [medscape.com]
- 11. psychscenehub.com [psychscenehub.com]
High-Resolution Mass Spectrometry (HRMS) Analysis of Varenicline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varenicline (B1221332) is a prescription medication renowned for its efficacy as a smoking cessation aid. It functions as a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptors. The precise and accurate quantification of varenicline in various matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and selectivity for the analysis of varenicline and its related substances. This document provides detailed application notes and protocols for the HRMS analysis of varenicline.
I. Quantitative Analysis of Varenicline and its Impurities
The primary application of HRMS in the context of varenicline analysis is the detection and quantification of the active pharmaceutical ingredient (API) and its potential impurities, such as N-nitroso-varenicline, a nitrosamine (B1359907) drug substance-related impurity (NDSRI).[1][2][3]
Table 1: Quantitative HRMS Data for Varenicline and N-Nitroso-Varenicline
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Matrix | Reference |
| Varenicline | 212.1176 | 169.0 | 6.0 ng/mL | 20.0 ng/mL | Human Plasma | [4] |
| N-Nitroso-Varenicline | 241.10838 | Not Specified | 0.2 ppm | 1.0 ppm | Drug Substance/Product | [1] |
II. Experimental Protocols
A. Sample Preparation
1. Drug Substance:
-
Accurately weigh approximately 43 ± 4 mg of the varenicline tartrate drug substance.[1]
-
Quantitatively transfer the substance into a 50 mL volumetric flask.[1]
-
Add methanol (B129727) to the flask to reach the 50 mL mark.[1]
-
Mix the solution using a stir bar and plate until the substance is fully dissolved.[1]
-
Filter the resulting solution through a 0.22 µm PVDF syringe filter.[1]
-
Transfer the filtered sample into an HPLC vial for subsequent LC-HRMS analysis.[1]
2. Drug Product (Tablets):
-
Crush a suitable number of tablets to achieve a target concentration of 0.5 mg/mL of varenicline in methanol.[2][3]
-
Transfer the powdered tablets into a 15 mL glass centrifuge tube.[2][3]
-
Add the appropriate volume of methanol and vortex for approximately one minute.[2][3]
-
Place the sample on a mechanical wrist-action shaker for 40 minutes.[2][3]
-
Following extraction, centrifuge the sample at 4500 rpm for 15 minutes.[2][3]
-
Filter the supernatant using a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[2][3]
3. Human Plasma:
-
A liquid-liquid extraction (LLE) procedure is commonly employed for plasma samples.
-
To 1 mL of plasma, add a suitable internal standard (e.g., varenicline-d4).
-
Add an organic extraction solvent such as methyl tertiary butyl ether.
-
Vortex the mixture to ensure thorough mixing and then centrifuge to separate the layers.
-
The organic layer containing varenicline is then transferred to a clean tube and evaporated to dryness.
-
The residue is reconstituted in a suitable solvent for injection into the LC-HRMS system.
B. Liquid Chromatography
-
Column: A reversed-phase column, such as a C18 or a HALO® Biphenyl column, is typically used for the separation.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[2]
-
Flow Rate: A typical flow rate is between 0.3 and 0.8 mL/min.
-
Gradient Elution: A gradient elution is employed to effectively separate varenicline from its impurities and matrix components.
C. High-Resolution Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is used to generate protonated molecular ions of varenicline and its related compounds.
-
Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is used.
-
Data Acquisition: Data can be acquired in full scan mode to detect all ions or in a targeted MS/MS mode (also known as product ion scan) for fragmentation analysis and structural confirmation. For quantification, monitoring the accurate m/z of the protonated ion is performed.[1][3]
III. Varenicline Fragmentation and Metabolism
A. Proposed Fragmentation Pathway of Varenicline
Caption: Proposed primary fragmentation of varenicline.
B. Metabolic Pathway of Varenicline
Varenicline undergoes limited metabolism in the human body, with a significant portion of the drug excreted unchanged.[7][8] The primary metabolic pathways identified are N-carbamoyl glucuronidation and oxidation.[7] Minor metabolic routes include N-formylation and the formation of a hexose (B10828440) conjugate.[7]
Caption: Metabolic pathways of varenicline.
IV. Experimental Workflow
The overall workflow for the HRMS analysis of varenicline involves a series of sequential steps from sample receipt to data analysis.
Caption: General workflow for varenicline HRMS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Varenicline Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation of varenicline (B1221332) in human urine for quantitative analysis. The protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation are described, offering a range of options to suit various laboratory needs and analytical sensitivities.
Introduction
Varenicline is a prescription medication used to aid in smoking cessation. The quantitative analysis of varenicline in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and compliance verification. Accurate and reliable analysis is contingent upon effective sample preparation to remove endogenous interferences from the complex urine matrix. This document outlines validated sample preparation techniques coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive analytical method for varenicline quantification.
Quantitative Data Summary
The following tables summarize the quantitative performance data for different sample preparation techniques for varenicline analysis in urine. These values are compiled from various studies and are intended for comparative purposes. The actual performance may vary depending on the specific laboratory conditions, instrumentation, and validation procedures.
Table 1: Solid-Phase Extraction (SPE) Performance Data
| Parameter | Method | Value | Reference |
| Recovery | Mixed-Mode Cation Exchange SPE | 86.2 - 113.6% | [1] |
| LOD | Mixed-Mode Cation Exchange SPE | 1 - 7 ng/mL | [2] |
| LOQ | Mixed-Mode Cation Exchange SPE | 0.4 - 0.5 ppm | [3] |
| Linearity | Mixed-Mode Cation Exchange SPE | 1 - 500 ng/mL | [1] |
Table 2: Liquid-Liquid Extraction (LLE) Performance Data
| Parameter | Method | Value | Reference |
| Recovery | Methyl Tertiary Butyl Ether | 91.70 - 110.6% (Accuracy) | |
| LOD | Methyl Tertiary Butyl Ether | Not Reported | |
| LOQ | Methyl Tertiary Butyl Ether | 0.1 ng/mL | [1] |
| Linearity | Methyl Tertiary Butyl Ether | 0.1 - 10.0 ng/mL | [1] |
Table 3: Protein Precipitation Performance Data
| Parameter | Method | Value | Reference |
| Recovery | Perchloric Acid | Not Specifically Reported for Varenicline | [4] |
| LOD | Not Applicable | Not Applicable | |
| LOQ | Not Applicable | Not Applicable | |
| Linearity | Not Applicable | Not Applicable |
Note: Quantitative data for protein precipitation is often focused on protein removal efficiency rather than small molecule recovery, hence the limited data for varenicline.
Experimental Protocols
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for cleaning up and concentrating analytes from complex matrices like urine. Mixed-mode cation exchange cartridges are particularly suitable for the extraction of basic compounds like varenicline.
Protocol: Mixed-Mode Cation Exchange SPE
Materials:
-
Mixed-mode strong cation exchange (SCX) SPE cartridges (e.g., 30 mg/1 mL)
-
Urine sample
-
Internal Standard (IS) solution (e.g., varenicline-d4)
-
Methanol (B129727) (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) (5%) in methanol
-
0.1% Formic acid in water
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 500 µL of the supernatant, add 50 µL of the internal standard solution.
-
Vortex briefly.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol under low vacuum.
-
Equilibrate the cartridges by passing 1 mL of 0.1% formic acid in water under low vacuum. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample (550 µL) onto the conditioned SPE cartridge.
-
Apply a low vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under high vacuum for 5-10 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold rack.
-
Elute the varenicline and internal standard from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10 mM ammonium formate (B1220265) in water:acetonitrile (B52724), 90:10, v/v).
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Protocol: Liquid-Liquid Extraction with Methyl Tertiary Butyl Ether (MTBE)
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., varenicline-d4)
-
Methyl Tertiary Butyl Ether (MTBE)
-
Ammonium hydroxide solution (concentrated)
-
Centrifuge tubes (e.g., 15 mL polypropylene)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of the urine sample into a 15 mL centrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 100 µL of concentrated ammonium hydroxide to basify the sample (pH > 9).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 5 mL of MTBE to the centrifuge tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any emulsion at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to ensure complete dissolution.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Protein Precipitation
Protein precipitation is a rapid and simple method for removing proteins from biological samples. While urine typically has a lower protein concentration than plasma or serum, precipitation can still be beneficial for removing interfering proteins and improving the cleanliness of the sample.
Protocol: Protein Precipitation with Acetonitrile
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., varenicline-d4)
-
Acetonitrile (ACN), chilled at -20°C
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Microcentrifuge
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of the urine sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Vortex briefly.
-
-
Precipitation:
-
Add 600 µL of chilled acetonitrile to the microcentrifuge tube (a 3:1 ratio of ACN to sample volume).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tube at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
-
Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for increased sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of the initial mobile phase.
-
Conclusion
The choice of sample preparation technique for varenicline analysis in urine depends on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available resources. Solid-phase extraction generally offers the cleanest extracts and highest recovery, making it suitable for methods requiring low limits of detection. Liquid-liquid extraction provides a good balance of cleanliness and simplicity. Protein precipitation is the fastest method and is well-suited for high-throughput screening, although it may be more susceptible to matrix effects. The protocols provided here serve as a starting point, and optimization may be necessary to achieve the desired analytical performance in your laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 4. PCA Deproteinization protocol | Abcam [abcam.com]
Application of Varenicline-15N,13C,d2 in Clinical Pharmacology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varenicline (B1221332) is a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor, widely prescribed as an aid for smoking cessation.[1][2] Accurate and precise quantification of varenicline in biological matrices is crucial for clinical pharmacology studies, including pharmacokinetic (PK), bioequivalence, and drug-drug interaction studies. The use of stable isotope-labeled internal standards is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability in sample preparation and instrument response. Varenicline-15N,13C,d2 is a stable isotope-labeled analog of varenicline, designed for use as an internal standard in such studies. This document provides detailed application notes and protocols for its use.
Physicochemical and Pharmacokinetic Properties of Varenicline
A thorough understanding of varenicline's properties is essential for designing and interpreting clinical pharmacology studies.
Pharmacokinetic Parameters
Varenicline exhibits predictable pharmacokinetic properties.[1][2] After oral administration, it is almost completely absorbed and has high systemic availability.[1][2]
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 3-4 hours | [1] |
| Elimination Half-Life (t1/2) | ~24 hours | [1] |
| Plasma Protein Binding | ≤20% | [1] |
| Metabolism | Minimal (<10%) | [3] |
| Excretion | ~92% unchanged in urine | [3] |
Metabolism and Excretion
Varenicline undergoes minimal metabolism, with the majority of the dose excreted unchanged in the urine.[3] This is a key consideration for study design, as the parent drug is the primary analyte of interest. Renal elimination is the primary route of clearance, involving glomerular filtration and active tubular secretion via the organic cation transporter OCT2.[3]
Application of this compound
The primary application of this compound in clinical pharmacology is as an internal standard for the quantification of varenicline in biological samples by LC-MS/MS. The stable isotope label ensures that the internal standard co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, leading to highly accurate and precise measurements.
Experimental Protocols
Protocol 1: Quantification of Varenicline in Human Plasma using LC-MS/MS
This protocol is adapted from a validated method for varenicline quantification using a deuterated internal standard and is applicable for this compound.
1. Materials and Reagents:
-
Varenicline (analytical standard)
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium formate (B1220265) (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
2. Preparation of Stock and Working Solutions:
-
Varenicline Stock Solution (1 mg/mL): Accurately weigh and dissolve varenicline in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the varenicline stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of this compound in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm |
| Mobile Phase | A: 5mM Ammonium Formate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic: 10% A, 90% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Varenicline: To be determined based on precursor and product ionsthis compound: To be determined based on precursor and product ions |
| Ion Source Temp. | 550°C |
5. Data Analysis:
-
Quantify varenicline concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of varenicline in the unknown samples by interpolation from the calibration curve.
Diagrams
Varenicline Mechanism of Action
Experimental Workflow for Varenicline Quantification
References
Troubleshooting & Optimization
Overcoming matrix effects in varenicline LC-MS analysis
Welcome to the technical support center for varenicline (B1221332) LC-MS analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant ion suppression for varenicline in my plasma samples. What are the likely causes and how can I mitigate this?
A1: Ion suppression is a common matrix effect in LC-MS analysis of biological samples, where co-eluting endogenous components interfere with the ionization of the target analyte, leading to a decreased signal.[1][2][3] The primary culprits in plasma are often phospholipids (B1166683).[4]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[1][5]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT. For varenicline, LLE using methyl tertiary butyl ether has been successfully employed.[7] Adjusting the pH of the aqueous sample to be two units higher than the pKa of varenicline (a basic analyte) will ensure it is uncharged and efficiently extracted into the organic solvent.[5]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is highly effective at removing phospholipids, significantly reducing matrix effects.[6][8] Mixed-mode SPE, such as Oasis PRiME MCX, which combines reversed-phase and strong cation exchange, is particularly effective for basic compounds like varenicline and offers superior phospholipid removal.
-
-
Chromatographic Separation: Improve the separation of varenicline from co-eluting matrix components.
-
Gradient Elution: Employ a gradient elution profile that effectively separates varenicline from the early-eluting, highly polar matrix components and the later-eluting phospholipids.
-
Column Chemistry: Consider using a different column chemistry. While C18 columns are common, phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity. A C8 column has been used successfully for varenicline analysis.[7]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Varenicline-D4, is the ideal internal standard.[9][10] It co-elutes with the analyte and experiences the same degree of ion suppression, thus providing accurate correction and improving data reliability.[1]
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[3]
Q2: My calibration curve for varenicline in plasma is non-linear and has poor reproducibility. Could this be due to matrix effects?
A2: Yes, matrix effects are a very likely cause of non-linearity and poor reproducibility in your calibration curve.[11] When the matrix effect is inconsistent across different concentrations of calibrators and quality control (QC) samples, it can lead to unreliable quantification.
Troubleshooting Steps:
-
Matrix-Matched Calibrators: Prepare your calibration standards and QCs in the same biological matrix as your unknown samples (e.g., blank plasma).[1] This helps to normalize the matrix effect across the entire analytical run.
-
Evaluate Different Sample Preparation Techniques: As detailed in Q1, the cleanliness of your sample extract is crucial. Compare the performance of PPT, LLE, and SPE. A comparison of matrix factors from different extraction methods can quantify the level of matrix effect. A matrix factor close to 1 indicates minimal matrix effect.[6]
-
Post-Column Infusion Experiment: To pinpoint the regions of ion suppression in your chromatogram, perform a post-column infusion experiment. A continuous infusion of a standard solution of varenicline into the MS detector while injecting a blank, extracted plasma sample will show a drop in the baseline signal at the retention times where matrix components elute and cause suppression.[12] This information can then be used to adjust your chromatography to move the varenicline peak away from these suppression zones.
Q3: What are the best practices for sample preparation to minimize phospholipid interference in varenicline analysis?
A3: Phospholipids are a major source of matrix effects in plasma samples.[4] Here are the best practices for their removal:
-
Phospholipid Removal SPE: Utilize SPE cartridges specifically designed for phospholipid removal, such as HybridSPE®-Phospholipid or Oasis PRiME MCX.[4][13][14] These products combine protein precipitation with a targeted retention mechanism for phospholipids.
-
Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol can effectively separate varenicline from phospholipids. Using a non-polar organic solvent like methyl tert-butyl ether will extract the less polar varenicline while leaving the more polar phospholipids in the aqueous phase.[7]
-
Solid-Phase Extraction (SPE): Traditional SPE methods can also be effective. For varenicline, a mixed-mode cation exchange SPE would be ideal. The basic nature of varenicline allows it to be retained by a strong cation exchange sorbent, while phospholipids can be washed away with an organic solvent before eluting the varenicline with a basic solution.
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on the matrix effect, based on literature findings. A lower matrix factor indicates a more significant matrix effect (ion suppression).
| Sample Preparation Technique | Average Matrix Factor | Level of Matrix Effect | Reference |
| Protein Precipitation (PPT) | 0.30 | High | [6] |
| Liquid-Liquid Extraction (LLE) | 0.80 | Moderate | [6] |
| Solid-Phase Extraction (SPE) | 0.99 | Minimal | [6] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Varenicline in Human Plasma
This protocol is adapted from a validated bioanalytical method for varenicline.[7]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of internal standard working solution (e.g., Clarithromycin, 25 ng/mL).
-
Vortex for 10 seconds.
-
Add 100 µL of 0.1 M NaOH to alkalize the sample.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 2.5 mL of methyl tertiary butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an HPLC vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
This is a general protocol for a mixed-mode cation exchange SPE, suitable for basic compounds like varenicline.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water and vortex. This ensures the varenicline is protonated.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
-
Elution:
-
Elute the varenicline with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
-
Visual Diagrams
Troubleshooting Workflow for Ion Suppression
Caption: Troubleshooting decision tree for addressing ion suppression in varenicline analysis.
Sample Preparation Workflow for Varenicline Analysis
References
- 1. longdom.org [longdom.org]
- 2. zefsci.com [zefsci.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selectscience.net [selectscience.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Varenicline ESI-MS Ionization Efficiency: Technical Support Center
Welcome to the technical support center for improving the ionization efficiency of varenicline (B1221332) in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for varenicline.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for varenicline analysis in ESI-MS?
A1: Varenicline is a basic compound with a pKa of approximately 9.22-9.73.[1][2] Therefore, it is most effectively ionized in the positive ion mode (+ESI). In this mode, varenicline readily accepts a proton to form the protonated molecule [M+H]+, which is the primary ion observed in the mass spectrum.
Q2: Which mobile phase additives are recommended to enhance varenicline's signal?
A2: Acidic mobile phase additives are crucial for promoting the protonation of varenicline and improving its ionization efficiency. The most commonly used and effective additives are formic acid and ammonium (B1175870) formate (B1220265).[3][4][5]
-
Formic Acid (0.1%) : Often provides a strong signal and is a good starting point for method development.[2][6]
-
Ammonium Formate (5-10 mM) : Can also yield high sensitivity and may offer better peak shapes in some chromatographic systems.[3][7]
Trifluoroacetic acid (TFA) should generally be avoided as it is a strong ion-pairing agent that can cause significant signal suppression in ESI-MS.
Q3: I am observing a weak or no signal for varenicline. What are the initial troubleshooting steps?
A3: For a weak or absent varenicline signal, a systematic approach is recommended. First, confirm that the mass spectrometer is functioning correctly by infusing a known standard. If the instrument is performing as expected, the issue likely lies with the sample, the LC method, or the ion source settings. Refer to the troubleshooting guide below for a detailed workflow.
Q4: Can adduct formation affect the ionization efficiency of varenicline?
A4: Yes, adduct formation can impact the ionization efficiency. While the primary ion for varenicline is [M+H]+, the formation of other adducts, such as sodium [M+Na]+ or potassium [M+K]+ adducts, can occur.[8] These adducts can distribute the ion current, potentially reducing the intensity of the desired protonated molecule and complicating data interpretation. To minimize sodium adduct formation, use high-purity solvents and fresh mobile phases, and ensure the cleanliness of your sample vials and LC system.
Troubleshooting Guide: Low Varenicline Signal Intensity
This guide provides a step-by-step approach to diagnosing and resolving low signal intensity issues during varenicline analysis by ESI-MS.
Diagram: Troubleshooting Workflow for Low Varenicline Signal
Caption: A step-by-step workflow for troubleshooting low varenicline signal in ESI-MS.
Step 1: Verify MS Performance
Before troubleshooting your method, ensure the mass spectrometer is performing optimally.
-
Action: Directly infuse a freshly prepared solution of varenicline standard (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer.
-
Expected Outcome: A strong and stable signal for the [M+H]+ ion of varenicline (m/z 212.1) should be observed.[3]
-
If Signal is Low: The issue may be with the instrument itself. Consider cleaning the ion source, and performing a system check and calibration as per the manufacturer's guidelines.
Step 2: Investigate LC and Mobile Phase Conditions
The composition of the mobile phase is critical for efficient ionization.
-
Mobile Phase pH: Varenicline is a basic compound. An acidic mobile phase (pH 2-4) ensures it is in its protonated form, which is necessary for good ionization in positive ESI mode.
-
Mobile Phase Additives: The choice and concentration of the acidic additive can significantly impact signal intensity.
| Mobile Phase Additive | Typical Concentration | Advantages | Considerations |
| Formic Acid | 0.1% (v/v) | Provides a source of protons, leading to good signal intensity.[2][6] | Can sometimes lead to broader peaks for basic compounds on certain columns. |
| Ammonium Formate | 5-10 mM | Often yields high sensitivity and can improve peak shape.[3][7] | Ensure the salt is fully dissolved to prevent blockages. |
-
Action:
-
Ensure your mobile phase contains an appropriate acidic additive.
-
If using formic acid and experiencing issues, try preparing a fresh mobile phase with 5 mM ammonium formate.
-
Check for any leaks in the LC system that could lead to inconsistent flow rates.[9]
-
Step 3: Optimize Ion Source Parameters
Fine-tuning the ion source settings can significantly enhance the varenicline signal.
| Parameter | Typical Starting Range (+ESI) | Optimization Strategy |
| Capillary Voltage | 3.5 - 4.5 kV | Adjust in small increments (e.g., 0.2 kV) to find the voltage that maximizes the varenicline signal without causing in-source fragmentation. |
| Nebulizing Gas Flow | 10 - 15 L/min | Optimize to ensure efficient droplet formation. Too low a flow can result in large droplets and poor desolvation, while too high a flow can lead to an unstable spray. |
| Drying Gas Flow | 10 - 15 L/min | Increase to improve desolvation, but avoid excessively high flows that may cool the ESI plume and reduce ionization. |
| Drying Gas Temperature | 300 - 400 °C | Higher temperatures aid in solvent evaporation. Optimize for the best signal, but be mindful of potential thermal degradation if analyzing labile metabolites. |
-
Action: Systematically adjust each parameter while infusing a varenicline standard and observing the signal intensity. It is often best to optimize one parameter at a time.
Diagram: Influence of Key Parameters on Varenicline Ionization
Caption: Key LC and MS parameters influencing varenicline's ionization efficiency.
Step 4: Evaluate Sample Preparation and Matrix Effects
If the signal is still low after optimizing the LC and MS parameters, the issue may be related to the sample itself.
-
Ion Suppression: Co-eluting matrix components can compete with varenicline for ionization, leading to a suppressed signal. This is a common issue in complex matrices like plasma or urine.
-
Action:
-
Improve Chromatographic Separation: Ensure that varenicline is chromatographically resolved from the bulk of the matrix components.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering substances.
-
Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components and improve the varenicline signal.
-
Experimental Protocols
Protocol 1: Preparation of Mobile Phases for Varenicline Analysis
Objective: To prepare commonly used mobile phases for the LC-MS analysis of varenicline.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
Procedure for 0.1% Formic Acid Mobile Phase:
-
Aqueous (A): Add 1 mL of formic acid to a 1 L volumetric flask. Bring to volume with HPLC-grade water. Mix thoroughly.
-
Organic (B): Add 1 mL of formic acid to a 1 L volumetric flask. Bring to volume with HPLC-grade acetonitrile. Mix thoroughly.
Procedure for 5 mM Ammonium Formate Mobile Phase:
-
Aqueous (A): Weigh out 0.315 g of ammonium formate and dissolve in 1 L of HPLC-grade water.
-
Organic (B): Use HPLC-grade acetonitrile.
Protocol 2: Direct Infusion for MS Parameter Optimization
Objective: To optimize ESI source parameters for varenicline by direct infusion.
Materials:
-
Varenicline standard
-
Syringe pump
-
Mass spectrometer
-
Infusion solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
Procedure:
-
Prepare a 100 ng/mL solution of varenicline in the infusion solvent.
-
Set up the syringe pump to deliver the varenicline solution to the ESI source at a flow rate of 5-10 µL/min.
-
Set the mass spectrometer to monitor the [M+H]+ ion of varenicline (m/z 212.1) in positive ion mode.
-
Begin the infusion and allow the signal to stabilize.
-
Adjust one source parameter at a time (e.g., capillary voltage, gas flows, temperature) and observe the effect on the signal intensity.
-
Record the optimal settings for each parameter that provide the highest and most stable signal.
References
- 1. rjptonline.org [rjptonline.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academicjournals.org [academicjournals.org]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting low recovery of Varenicline-15N,13C,d2 during SPE
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Varenicline and its isotopically labeled internal standard, Varenicline-¹⁵N,¹³C,d₂, during Solid-Phase Extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes for low recovery of Varenicline-¹⁵N,¹³C,d₂ during SPE?
A1: Low recovery of Varenicline and its internal standard is often attributed to several key factors related to its chemical properties. Varenicline is a basic compound with a pKa of 9.73, meaning it is predominantly in a cationic (positively charged) form in typical biological samples (pH ~7.4). The primary causes of poor recovery include:
-
Inappropriate Sorbent Selection: Using a purely reversed-phase (e.g., C18) sorbent can lead to breakthrough of the polar, charged Varenicline molecule during sample loading.
-
Suboptimal pH Conditions: If the pH of the sample and wash solutions is not carefully controlled, Varenicline may not be efficiently retained on the sorbent or may be prematurely eluted.
-
Strong Secondary Interactions: Varenicline can exhibit strong ionic interactions with residual silanol (B1196071) groups on silica-based sorbents, leading to incomplete elution.
-
Non-Specific Binding: As a basic and somewhat hydrophobic molecule, Varenicline can adsorb to laboratory plastics and glassware, resulting in losses before the SPE procedure even begins.
-
Inadequate Elution Solvent: The elution solvent may not be strong enough to disrupt both the primary retention mechanism and any secondary interactions with the sorbent.
Q2: Which type of SPE sorbent is most suitable for Varenicline extraction?
A2: Given Varenicline's cationic nature at typical sample pH, a mixed-mode cation exchange sorbent is highly recommended. This type of sorbent offers a dual retention mechanism: reversed-phase for less polar compounds and a strong or weak cation exchanger to retain basic compounds like Varenicline. This allows for more rigorous wash steps to remove matrix interferences without losing the analyte. Polymeric SPE cartridges can also be a good alternative as they often exhibit reduced silanol activity compared to silica-based sorbents.
Q3: How can I minimize non-specific binding of Varenicline to my labware?
A3: Non-specific binding can be a significant source of analyte loss. To mitigate this, consider the following:
-
Use Low-Binding Labware: Whenever possible, use polypropylene (B1209903) tubes and pipette tips specifically designed for low protein or low analyte binding.
-
Silanized Glassware: If glass is necessary, using silanized glassware can reduce the number of active sites available for adsorption.
-
pH Adjustment of Solvents: Ensuring that Varenicline is in its charged state by acidifying the solvent can sometimes reduce hydrophobic interactions with plastic surfaces.
-
Minimize Surface Contact: Prepare samples and standards as close to the time of analysis as possible to reduce the duration of contact with labware surfaces.
Troubleshooting Guide for Low Varenicline-¹⁵N,¹³C,d₂ Recovery
This section provides a systematic approach to diagnosing and resolving low recovery issues.
Problem: Low recovery of both Varenicline and its internal standard.
This typically points to a systematic issue with the SPE method itself.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low Varenicline recovery in SPE.
| Potential Cause | Troubleshooting Steps |
| Incorrect Sorbent Choice | Verify Sorbent Type: Confirm that you are using a mixed-mode cation exchange or a suitable polymeric sorbent. Purely reversed-phase sorbents may not provide adequate retention for the cationic form of Varenicline. |
| Suboptimal pH | Sample Pre-treatment: Adjust the pH of your sample to be at least 2 pH units below the pKa of Varenicline (pKa ≈ 9.73). A pH of 6 or lower will ensure it is fully protonated and ready for cation exchange. Wash Solution pH: Maintain an acidic or neutral pH in your initial wash steps to keep Varenicline retained on the cation exchange sorbent. |
| Analyte Breakthrough | Analyze Flow-Through and Wash Fractions: Collect the fractions from the sample loading and wash steps and analyze them for the presence of Varenicline and its internal standard. Presence in these fractions confirms breakthrough. Reduce Flow Rate: A high flow rate during sample loading can prevent efficient binding. Try reducing the flow rate to allow for adequate interaction between the analyte and the sorbent. Increase Sorbent Mass: If breakthrough persists, consider using an SPE cartridge with a larger sorbent bed. |
| Incomplete Elution | Strengthen Elution Solvent: Varenicline's retention on a cation exchange sorbent needs to be disrupted for elution. This is typically achieved by using a basic elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the charge on Varenicline. Increase Elution Volume: Ensure the volume of the elution solvent is sufficient to completely pass through the sorbent bed. Consider a second elution step and analyze it separately to check for residual analyte. |
| The "Silanol Effect" | Use End-Capped Sorbents or Polymeric Sorbents: If using a silica-based sorbent, ensure it is end-capped to minimize free silanol groups. Alternatively, switch to a polymeric sorbent which does not have silanol groups. Residual silanols can lead to strong, sometimes irreversible, binding of basic compounds like Varenicline.[1] |
Problem: Low recovery of Varenicline, but good recovery of the internal standard (or vice versa).
This suggests an issue that is affecting the analyte and internal standard differently, such as matrix effects or issues with the standard itself.
Logical Relationship Diagram for Differentiating Recovery Issues
Caption: A diagram illustrating the logic for diagnosing discrepant recovery.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Perform a Post-Extraction Spike Experiment: This will help differentiate between matrix effects and extraction inefficiency. A detailed protocol is provided below. If the recovery of the post-spiked sample is also low, it indicates ion suppression or enhancement in the analytical instrument. In this case, chromatographic conditions may need to be optimized, or a more selective SPE cleanup is required. |
| Internal Standard Integrity | Check Purity and Concentration: Verify the purity and concentration of your Varenicline-¹⁵N,¹³C,d₂ stock solution. Degradation or incorrect concentration will lead to inaccurate recovery calculations. Spike at a Different Concentration: Try spiking the internal standard at a different concentration to see if the recovery issue is concentration-dependent. |
Experimental Protocols
Protocol 1: Mixed-Mode Cation Exchange SPE for Varenicline in Plasma
This protocol is a general guideline and may require optimization for your specific application. It is based on methods for basic drugs with properties similar to Varenicline.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the Varenicline-¹⁵N,¹³C,d₂ internal standard.
-
Add 500 µL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate proteins and adjust the pH.
-
Centrifuge the sample and collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).
-
Condition the cartridge with 1 mL of methanol (B129727).
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the SPE cartridge at a low flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the Varenicline and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., 100 µL of 10 mM ammonium formate (B1220265) in 90:10 acetonitrile:water).
-
Protocol 2: Post-Extraction Spike Experiment
This experiment is designed to determine if low recovery is due to extraction inefficiency or matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Pre-extraction Spike): Spike a blank plasma sample with Varenicline-¹⁵N,¹³C,d₂ before performing the SPE procedure.
-
Set B (Post-extraction Spike): Perform the SPE procedure on a blank plasma sample and spike the final, reconstituted eluate with Varenicline-¹⁵N,¹³C,d₂.
-
Set C (Neat Standard): Prepare a standard of Varenicline-¹⁵N,¹³C,d₂ in the final reconstitution solvent at the same concentration as the spiked samples.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Extraction Recovery (%): (Peak Area of Set A / Peak Area of Set B) * 100
-
Calculate Matrix Effect (%): ((Peak Area of Set B / Peak Area of Set C) - 1) * 100
-
-
Interpret the Results:
-
Low Extraction Recovery, Minimal Matrix Effect: The issue lies within the SPE method (e.g., breakthrough, incomplete elution).
-
Good Extraction Recovery, Significant Negative Matrix Effect: The SPE method is efficient, but components from the plasma are suppressing the ionization of your analyte in the mass spectrometer.
-
Low Extraction Recovery and Significant Matrix Effect: Both the SPE method and matrix effects are contributing to the problem.
-
Quantitative Data Summary
The following table summarizes available recovery data for Varenicline from the literature. Note that these values may not be directly comparable due to different extraction methods and matrices.
| Analyte | Extraction Method | Matrix | Mean Recovery (%) | Standard Deviation (%) | Reference |
| Varenicline | Liquid-Liquid Extraction | Human Plasma | 87.06 | 2.47 | [1][2] |
| Varenicline | HPLC | Pharmaceutical Tablets | 98.6 - 101.98 | 0.7 - 3.18 | [2] |
| Varenicline | LLE | Human Plasma | 99.6 (at 150.0 pg/mL) | 3.53 | [3] |
| Varenicline | LLE | Human Plasma | 88.2 (at 3000.0 pg/mL) | 2.7 | [3] |
| Varenicline | LLE | Human Plasma | 97.6 (at 8000.0 pg/mL) | 4.7 | [3] |
Disclaimer: This guide provides general troubleshooting advice. Specific experimental conditions may need to be optimized for your particular application and laboratory setup.
References
Varenicline-15N,13C,d2 stability testing in solution and plasma
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of Varenicline-15N,13C,d2 in both solution and plasma.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a stable isotope-labeled version of Varenicline (B1221332), a medication used for smoking cessation. It is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate measurement of varenicline in biological samples. The stability of the internal standard must be well-characterized to ensure that its concentration does not change during sample collection, processing, and analysis, which would lead to inaccurate quantification of the target analyte (varenicline).
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: While specific stability data for this compound is not extensively published, its stability is expected to be very similar to that of unlabeled varenicline. Varenicline solutions have been shown to be stable for at least 3 days when stored under refrigeration.[1][2][3] For long-term storage, it is recommended to keep stock solutions at -20°C or -80°C in tightly sealed containers to minimize solvent evaporation and potential degradation.
Q3: How stable is this compound in plasma samples?
Q4: What are the potential degradation pathways for varenicline?
A4: Forced degradation studies on varenicline have shown that it is susceptible to degradation under certain stress conditions. Significant decomposition has been observed under acidic, basic, oxidative (e.g., with hydrogen peroxide), and photolytic (UV radiation) conditions.[1][6][7][8] The primary degradation products may have different retention times in chromatographic analyses.[1][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent internal standard (IS) peak area in analytical runs. | Degradation of this compound in stock or working solutions. | 1. Prepare fresh stock and working solutions. 2. Re-evaluate the stability of solutions under the storage conditions used. 3. Ensure solutions are protected from light and stored at the appropriate temperature. |
| Inconsistent sample processing. | 1. Review the sample preparation workflow for consistency. 2. Ensure accurate and consistent pipetting of the internal standard into all samples. | |
| Loss of IS signal in processed plasma samples. | Degradation of this compound during sample processing or storage. | 1. Evaluate the stability of the IS in the plasma matrix under the specific processing and storage conditions (bench-top, freeze-thaw, long-term). 2. Minimize the time samples are kept at room temperature. 3. Limit the number of freeze-thaw cycles. |
| Adsorption to container surfaces. | 1. Use silanized glassware or low-adsorption polypropylene (B1209903) tubes. 2. Evaluate the effect of different container materials on analyte recovery. | |
| Interference peaks co-eluting with the IS. | Contamination of the analytical system or reagents. | 1. Run blank injections of the mobile phase and reconstitution solvent to identify the source of contamination. 2. Clean the LC system and use fresh, high-purity solvents and reagents. |
| Formation of a degradation product with the same mass-to-charge ratio. | 1. Review the forced degradation data to understand potential degradation products. 2. Optimize chromatographic conditions to separate the IS from any interfering peaks. |
Experimental Protocols
Protocol 1: Stock Solution Stability Assessment
This protocol outlines the steps to assess the stability of a this compound stock solution.
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Storage: Aliquot the stock solution into multiple vials and store them under different conditions (e.g., room temperature, 4°C, and -20°C), protected from light.
-
Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), analyze the stored solutions by LC-MS/MS.
-
Comparison: Compare the peak area of the stored samples to that of a freshly prepared stock solution of the same concentration.
-
Acceptance Criteria: The solution is considered stable if the mean peak area of the stored samples is within ±15% of the freshly prepared sample.
Protocol 2: Freeze-Thaw Stability in Plasma
This protocol is designed to determine the stability of this compound in plasma through repeated freeze-thaw cycles.
Methodology:
-
Spiking: Spike a pool of blank plasma with this compound at a known concentration.
-
Aliquoting: Aliquot the spiked plasma into multiple tubes.
-
Freeze-Thaw Cycles:
-
Freeze the aliquots at -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this cycle for a predetermined number of times (e.g., 3 to 5 cycles).
-
-
Analysis: After the final thaw, process the samples and analyze them by LC-MS/MS.
-
Comparison: Compare the concentration of the freeze-thaw samples to that of freshly spiked plasma samples that have not undergone freeze-thaw cycles.
-
Acceptance Criteria: The analyte is considered stable if the mean concentration of the freeze-thaw samples is within ±15% of the baseline samples.
Protocol 3: Long-Term Stability in Plasma
This protocol assesses the stability of this compound in plasma over an extended period.
Methodology:
-
Sample Preparation: Spike a pool of blank plasma with this compound at a known concentration and aliquot into multiple storage tubes.
-
Storage: Store the aliquots at the intended long-term storage temperature (e.g., -80°C).
-
Analysis: At predefined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw them, and analyze by LC-MS/MS.
-
Comparison: Compare the measured concentrations of the stored samples to the initial concentration determined at the beginning of the study.
-
Acceptance Criteria: The analyte is considered stable if the mean concentration of the stored samples is within ±15% of the initial concentration.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Experimental workflow for plasma stability testing of this compound.
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Varenicline Concentration in Saliva Over 21 Days at Three Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencescholar.us [sciencescholar.us]
Navigating Isotopic Interference in Varenicline Analysis: A Technical Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing LC-MS/MS for the quantification of varenicline (B1221332) and may encounter isotopic interference. Here, you will find troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of varenicline analysis?
A: Isotopic interference, often referred to as "cross-talk," occurs when the isotopic signature of the analyte (varenicline) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (SIL-IS). Varenicline, like all molecules, has naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N). These isotopes contribute to signals at m/z values higher than the monoisotopic mass (M). If the mass of the SIL-IS is not sufficiently different from the analyte, the M+n isotope peak of the analyte can contribute to the signal of the SIL-IS, leading to inaccuracies in quantification.
Q2: Which SIL-IS for varenicline is most susceptible to this interference?
A: Varenicline-d4 (B1512377) is a commonly used SIL-IS for varenicline analysis. While it is generally effective, the relatively small mass difference between varenicline and varenicline-d4 can make it susceptible to isotopic interference, particularly at high concentrations of varenicline.
Q3: What are the typical MRM transitions for varenicline and varenicline-d4?
A: The commonly used multiple reaction monitoring (MRM) transitions are summarized in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Varenicline | 212.1 | 169.0 |
| Varenicline-d4 | 216.3 | 169.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Q4: How can I determine if isotopic interference is affecting my results?
A: Several signs may indicate isotopic interference:
-
Non-linear calibration curves: At higher concentrations, the interference from varenicline can artificially inflate the internal standard signal, leading to a plateauing or non-linear calibration curve.
-
Inaccurate quality control (QC) samples: High-concentration QC samples may show a negative bias due to the overestimation of the internal standard's response.
-
"Cross-talk" experiment: Analyzing a high-concentration solution of unlabeled varenicline without the internal standard and monitoring the MRM channel of the SIL-IS. A detectable peak indicates interference.
Troubleshooting Guide
If you suspect isotopic interference is compromising your varenicline analysis, follow these troubleshooting steps.
Step 1: Assess the Contribution of Varenicline to the Varenicline-d4 Signal
This experiment will quantify the extent of the isotopic interference.
Experimental Protocol:
-
Prepare a high-concentration varenicline solution: Prepare a solution of unlabeled varenicline in a suitable solvent (e.g., methanol/water) at the highest concentration of your calibration curve.
-
Prepare a varenicline-d4 solution: Prepare a solution of varenicline-d4 at the concentration used in your assay.
-
LC-MS/MS analysis:
-
Inject the high-concentration varenicline solution and acquire data using the MRM transitions for both varenicline and varenicline-d4.
-
Inject the varenicline-d4 solution and acquire data using the same MRM transitions.
-
-
Data analysis:
-
Measure the peak area of varenicline in the varenicline MRM channel from the injection of the high-concentration varenicline solution (let's call this Area_V_in_V_channel).
-
Measure the peak area in the varenicline-d4 MRM channel from the same injection (this is the interference, Area_V_in_IS_channel).
-
Measure the peak area of varenicline-d4 in the varenicline-d4 MRM channel from the injection of the varenicline-d4 solution (Area_IS_in_IS_channel).
-
-
Calculate the percent interference: % Interference = (Area_V_in_IS_channel / Area_V_in_V_channel) * 100
Example Data:
| Analyte Solution | MRM Channel Monitored | Peak Area |
| High-Conc. Varenicline | Varenicline (212.1/169.0) | 5,000,000 |
| High-Conc. Varenicline | Varenicline-d4 (216.3/169.1) | 50,000 |
| Varenicline-d4 | Varenicline-d4 (216.3/169.1) | 4,800,000 |
In this example, the interference from varenicline in the varenicline-d4 channel is 1% of the varenicline signal.
Step 2: Mitigate the Isotopic Interference
Based on the level of interference, you can choose one of the following strategies:
Option A: Mathematical Correction
If the interference is consistent and well-characterized, a mathematical correction can be applied to the data.
Experimental Protocol:
-
Determine the correction factor: Using the data from the assessment step, calculate the contribution of the varenicline signal to the varenicline-d4 signal. Correction Factor = Area_V_in_IS_channel / Area_V_in_V_channel
-
Apply the correction to your samples: For each sample, the true internal standard area can be calculated as follows: Corrected_IS_Area = Measured_IS_Area - (Measured_Varenicline_Area * Correction_Factor)
-
Use the Corrected_IS_Area for all subsequent calculations of concentration.
Option B: Optimize Chromatographic Separation
While varenicline and its deuterated internal standard are expected to co-elute, slight chromatographic separation can sometimes be achieved, especially with high-resolution chromatography systems. If an impurity is causing the interference, chromatographic separation is a viable solution.
Experimental Protocol:
-
Modify the LC gradient: Experiment with shallower gradients to increase the separation between varenicline and any potential interfering peaks.
-
Change the stationary phase: Test different column chemistries to alter the selectivity of the separation.
Option C: Utilize a Different SIL-IS
If available, using a SIL-IS with a larger mass difference will significantly reduce or eliminate isotopic interference. For example, a ¹³C-labeled varenicline with a higher number of ¹³C atoms would be a better choice.
Workflow for Resolving Isotopic Interference
Logical Relationship for Mathematical Correction
By following this guide, you can effectively identify, troubleshoot, and resolve issues of isotopic interference in your varenicline analysis, leading to more accurate and reliable results. For further assistance, please contact our technical support team.
Technical Support Center: Minimizing Ion Suppression in Varenicline Quantification
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression during the quantification of varenicline (B1221332) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in varenicline quantification?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) reduce the ionization efficiency of the target analyte, varenicline, in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2] Given that varenicline is often measured at low concentrations in biological matrices, mitigating ion suppression is critical for reliable results.
Q2: What are the primary causes of ion suppression in bioanalytical methods for varenicline?
A2: The primary causes of ion suppression in varenicline bioanalysis are endogenous components from the biological matrix that are not removed during sample preparation.[3] These include:
-
Phospholipids (B1166683): Abundant in plasma and serum, phospholipids are notorious for causing significant ion suppression, particularly in electrospray ionization (ESI).[3]
-
Salts and Proteins: High concentrations of salts and residual proteins from inadequate sample cleanup can also interfere with the ionization process.[3]
-
Mobile Phase Additives: While necessary for good chromatography, certain mobile phase additives, if not optimized, can contribute to ion suppression.[4]
Q3: How can I identify if ion suppression is affecting my varenicline analysis?
A3: The most direct method to identify and locate ion suppression is through a post-column infusion experiment .[5] This technique involves infusing a constant flow of a varenicline standard solution into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant varenicline signal indicates a region of ion suppression caused by co-eluting matrix components.[5][6]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to ion suppression in varenicline quantification.
Issue 1: Low signal intensity or poor sensitivity for varenicline in matrix samples compared to standards in neat solution.
Possible Cause: Significant ion suppression from matrix components.
Troubleshooting Workflow:
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. lctsbible.com [lctsbible.com]
Addressing poor peak shape in varenicline HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of varenicline (B1221332), with a focus on addressing poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Tailing
Q1: My varenicline peak is showing significant tailing. What are the potential causes and how can I fix it?
A1: Peak tailing is a common issue in HPLC and can be caused by several factors, particularly for basic compounds like varenicline.[1][2] Here’s a step-by-step guide to troubleshoot this issue:
-
Secondary Interactions with Silanols: Varenicline, being a basic compound, can interact with acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[3][4] These secondary interactions are a primary cause of peak tailing.[4][5]
-
Solution 1: Mobile Phase pH Adjustment: The pKa of varenicline is approximately 9.73.[6][7] To minimize silanol interactions, adjust the mobile phase pH to be at least 2 pH units below the pKa of varenicline. A lower pH (e.g., pH 3-4) will ensure that varenicline is fully protonated and reduces its interaction with the stationary phase.[3]
-
Solution 2: Use of Mobile Phase Additives: Incorporating additives like trifluoroacetic acid (TFA) or using a buffer can improve peak symmetry.[3] For example, a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer with TFA has been shown to be effective.[3]
-
Solution 3: Employ an End-Capped Column: Use a column that is well end-capped to minimize the number of accessible silanol groups.[3][8] An Inertsil C18 column is an example of a fully reacted and end-capped column that can reduce these unwanted interactions.[3]
-
-
Column Overload: Injecting too much sample onto the column can lead to peak tailing.[5][9]
-
Blocked Column Frit: Debris from the sample or mobile phase can partially block the inlet frit of the column, causing peak distortion that affects all peaks in the chromatogram.[10]
-
Solution: Reverse the column and backflush it to waste for a few minutes.[10] If this doesn't resolve the issue, the frit may need to be replaced.
-
Peak Fronting
Q2: I am observing peak fronting for my varenicline analysis. What could be the cause?
A2: Peak fronting, where the peak has a leading edge, is less common than tailing but can still occur.[2]
-
Column Overload: Similar to peak tailing, injecting a sample that is too concentrated can cause fronting.[9]
-
Solution: Dilute your sample and re-inject.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak fronting.[5]
-
Column Collapse: A sudden physical change in the column, often due to operating at aggressive pH or temperature conditions, can cause peak fronting.[10] This is often irreversible.
-
Solution: Ensure your method operates within the column manufacturer's recommended pH and temperature ranges. If you suspect column collapse, you will likely need to replace the column.[10]
-
Broad Peaks
Q3: My varenicline peak is broader than expected. What should I investigate?
A3: Broad peaks can compromise resolution and lead to inaccurate quantification.[1]
-
Column Deterioration: Over time, columns can lose efficiency, leading to broader peaks.[1] This can be due to silica (B1680970) breakdown or contamination.[1]
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
-
Mobile Phase Issues: A mobile phase that is not properly prepared or has a composition that is not optimal for the analysis can cause broad peaks.[1]
-
Solution: Ensure the mobile phase is well-mixed and degassed. Optimize the mobile phase composition, including the organic-to-aqueous ratio and buffer concentration.
-
Split Peaks
Q4: My varenicline peak is splitting. What is the likely cause and remedy?
A4: Split peaks suggest that the analyte is entering the column as two separate bands.[1]
-
Injection Problems: Partial blockage of the injector needle or a poorly seated injection valve can cause the sample to be introduced onto the column in a disjointed manner.
-
Solution: Clean and inspect the injector needle and ensure the valve is functioning correctly.
-
-
Partially Dissolved Sample: If the sample is not fully dissolved, it can lead to split peaks.[1]
-
Solution: Ensure your sample is completely dissolved in the sample solvent before injection. Sonicating the sample solution can aid in dissolution.[11]
-
-
Column Void: A void at the head of the column can cause the sample to be distributed unevenly, resulting in a split peak.[1] This can happen if the column is dropped or subjected to rapid pressure changes.[2]
-
Solution: A column with a void at the inlet may sometimes be repaired by carefully filling the void with packing material, but often the column will need to be replaced.[9]
-
Quantitative Data Summary
Table 1: Published HPLC Method Parameters for Varenicline Analysis
| Parameter | Method 1[12][13] | Method 2[3][14] | Method 3[15] |
| Column | Chromolith Performance RP18e (100 x 4.6 mm, 2 µm macropores, 13 nm mesopores) | C18 Inertsil (250 mm x 4.6 mm, 5 µm) | Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol (B129727):Buffer (0.5 mmol/L sodium benzoate, pH 3.5 with TFA) (55:45, v/v) | Acetonitrile:Buffer (0.02 M ammonium acetate with TFA, pH 4.0) (Gradient) | Acetonitrile:Buffer (50 mM potassium dihydrogen phosphate, pH 3.5) (10:90, v/v) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 320 nm | 237 nm | 235 nm |
| Column Temp. | 22.5 ± 1°C | 40°C | Ambient |
| Tailing Factor | 1.065 | Not Reported | 1.25 |
Experimental Protocols
Protocol 1: HPLC Method for Varenicline Determination[12][13]
-
Chromatographic System:
-
HPLC system equipped with a photodiode array detector.
-
Column: Chromolith Performance RP18e (100 x 4.6 mm).
-
Column Temperature: 22.5 ± 1°C.
-
-
Mobile Phase Preparation:
-
Prepare a buffer solution of 0.5 mmol/L sodium benzoate.
-
Adjust the pH of the buffer solution to 3.5 using a 20 mmol/L solution of trifluoroacetic acid.
-
The mobile phase consists of a 55:45 (v/v) mixture of methanol and the prepared buffer solution.
-
Degas the mobile phase using an ultrasonic bath.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 320 nm.
-
-
Standard Solution Preparation:
-
Sample Preparation (from Tablets):
-
Weigh and finely powder 10 tablets.
-
Transfer a quantity of the powder equivalent to 0.5 mg of varenicline to a 10 mL volumetric flask.
-
Add 5 mL of water and shake mechanically for 5 minutes.
-
Dilute to the mark with water to achieve a concentration of 50 µg/mL and mix well.
-
Centrifuge the solution at 10,000 rpm for 5 minutes.
-
Take a 0.2 mL aliquot of the clear supernatant, transfer to a 10 mL volumetric flask, and dilute to the mark with water to obtain a final concentration of 1.0 µg/mL.[12]
-
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for varenicline peak tailing.
Caption: Causes and solutions for peak fronting, broadening, and splitting.
References
- 1. mastelf.com [mastelf.com]
- 2. waters.com [waters.com]
- 3. Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. silicycle.com [silicycle.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. LC Technical Tip [discover.phenomenex.com]
- 9. bvchroma.com [bvchroma.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues in varenicline bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common calibration curve issues encountered during the bioanalysis of varenicline (B1221332).
Frequently Asked Questions (FAQs)
Q1: What are the typical calibration curve ranges for varenicline in human plasma using LC-MS/MS?
A1: Based on published literature, typical calibration curve ranges for varenicline in human plasma using LC-MS/MS are from sub-ng/mL to several hundred ng/mL. For instance, a highly sensitive method has been validated over a linear concentration range of 50.0-10000.0 pg/mL[1]. Another study reported a linear range of 0.1-10.0 ng/mL[2]. A wider range of 20.0 to 500.0 ng/mL has also been validated[3]. The specific range should be chosen based on the expected concentrations in the study samples and the sensitivity of the instrument.
Q2: What is a suitable internal standard (IS) for varenicline bioanalysis?
A2: A stable isotope-labeled (SIL) internal standard is the most suitable choice for quantitative bioanalysis by LC-MS/MS as it closely mimics the analyte's behavior during sample preparation and ionization. For varenicline, varenicline-D4 is a commonly used SIL-IS[1]. In cases where a SIL-IS is not available, a structurally similar analog can be used. One study successfully used CP-533,633, a structural analog of varenicline, as an internal standard[2]. Another method utilized paracetamol as an internal standard, although this is less ideal due to structural differences[3][4].
Q3: What are the common sample preparation techniques for varenicline in plasma?
A3: The most common sample preparation techniques for varenicline in plasma are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This technique has been successfully used with solvents like methyl tertiary butyl ether[2]. LLE is effective in removing proteins and phospholipids.
-
Solid-Phase Extraction (SPE): Mixed-mode cation exchange cartridges are particularly effective for extracting varenicline, which is a basic compound[2].
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Question: My calibration curve for varenicline is showing non-linearity, particularly at the higher concentrations. What are the potential causes and how can I troubleshoot this?
Answer: Non-linearity in the calibration curve, often observed as a plateau at higher concentrations, can stem from several factors. The following troubleshooting guide will help you identify and resolve the issue.
Troubleshooting Workflow for Non-Linear Calibration Curve
Potential Causes and Solutions:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Solution: Check the absolute response (ion counts) of the highest calibration standard. If it is very high (e.g., >1x10^6 counts per second), dilute the upper-end standards and re-inject. If linearity is restored at lower concentrations, you may need to adjust the calibration range or use a quadratic regression model if appropriate for your validation plan.
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of varenicline, leading to a non-linear response, especially if the effect is concentration-dependent.
-
Solution: Improve your sample preparation method to more effectively remove interfering matrix components. Consider switching from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
-
Inappropriate Internal Standard (IS) Concentration or Performance: If the internal standard response is not consistent across the calibration range or if the IS itself is saturating the detector, it can lead to a non-linear curve for the analyte-to-IS ratio.
-
Solution: Verify that the IS response is consistent across all calibration standards. Ensure the IS concentration is appropriate and not causing detector saturation. The use of a stable isotope-labeled (SIL) IS, such as varenicline-D4, is highly recommended to compensate for matrix effects and other variations.
-
Issue 2: Poor Reproducibility of Calibration Curve
Question: I am observing high variability (%CV > 15%) between replicate injections of my calibration standards, leading to an unreliable calibration curve. What could be the cause?
Answer: Poor reproducibility in your calibration curve can be caused by issues with sample preparation, the LC-MS/MS system, or the internal standard. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Poor Reproducibility
Potential Causes and Solutions:
-
Inconsistent Sample Preparation: Variability in sample extraction, evaporation, or reconstitution steps can lead to inconsistent analyte recovery and, consequently, poor reproducibility.
-
Solution: Ensure that all sample preparation steps are performed consistently for all standards and samples. Pay close attention to pipetting volumes, vortexing times, and evaporation conditions. The use of an automated liquid handler can improve precision.
-
-
LC System Issues: Problems with the autosampler, pump, or column can cause variations in injection volume, mobile phase composition, or chromatography, leading to inconsistent peak areas.
-
Solution: Check the LC system for leaks, ensure the pump is delivering a stable flow rate, and verify that the autosampler is injecting reproducibly. A system suitability test (SST) before each run can help identify these issues.
-
-
Inconsistent Internal Standard Addition: If the internal standard is not added consistently to all samples and standards, the analyte-to-IS ratio will be variable.
-
Solution: Use a calibrated pipette to add the internal standard and ensure it is thoroughly mixed with the sample. Adding the IS early in the sample preparation process can help to correct for variability in subsequent steps.
-
Issue 3: Poor Sensitivity at the Lower Limit of Quantification (LLOQ)
Question: My LLOQ for varenicline has a high signal-to-noise ratio and poor accuracy and precision. How can I improve the sensitivity of my assay?
Answer: Achieving a robust LLOQ is crucial for bioequivalence and pharmacokinetic studies. Poor sensitivity at the LLOQ can be due to a number of factors related to the sample preparation and the LC-MS/MS instrument settings.
Troubleshooting Workflow for Poor LLOQ Performance
Potential Causes and Solutions:
-
Sub-optimal Mass Spectrometer Settings: The sensitivity of the assay is highly dependent on the MS parameters.
-
Solution: Optimize the ion source parameters (e.g., nebulizer gas, heater gas, ion spray voltage, and source temperature) to maximize the varenicline signal. Additionally, ensure that the most intense and specific MRM transitions are being used and that the collision energy is optimized for these transitions.
-
-
Poor Chromatographic Peak Shape: Broad or tailing peaks will have a lower height and a poorer signal-to-noise ratio.
-
Solution: Improve the chromatography by using a more efficient column (e.g., smaller particle size), optimizing the mobile phase composition and gradient, or adjusting the flow rate. Sharper peaks will result in better sensitivity.
-
-
Ion Suppression: Matrix effects can significantly reduce the analyte signal, particularly at low concentrations.
-
Solution: Enhance the sample cleanup procedure to remove interfering matrix components. As mentioned previously, switching from a simple protein precipitation to a more selective SPE or LLE method can significantly reduce ion suppression and improve the LLOQ.
-
Data Presentation
Table 1: Example Calibration Curve Performance for Varenicline in Human Plasma
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Linearity Range | 50.0 - 10000.0 pg/mL | 0.1 - 10.0 ng/mL | 20.0 - 500.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9997 | > 0.99 | 0.9998 |
| LLOQ | 50.0 pg/mL | 0.1 ng/mL | 20.0 ng/mL |
| Intra-day Precision (%CV) | 1.2 - 4.5% | < 15% | < 5% |
| Inter-day Precision (%CV) | 3.5 - 7.4% | < 15% | < 5% |
| Intra-day Accuracy (%) | 91.7 - 105.5% | 85 - 115% | ~103.5% |
| Inter-day Accuracy (%) | 103.9 - 110.6% | 85 - 115% | ~103.5% |
Experimental Protocols
Example Protocol 1: Liquid-Liquid Extraction (LLE) LC-MS/MS Method[2][3]
-
Sample Preparation (LLE):
-
To 300 µL of human plasma, add 500 µL of 1 N sodium hydroxide (B78521) solution.
-
Add the internal standard (e.g., paracetamol).
-
Add 3 mL of diethyl ether and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 5 mM ammonium (B1175870) formate (B1220265) (pH 7.5) and an organic phase (e.g., acetonitrile (B52724):methanol (B129727), 50:50, v/v) in an isocratic elution.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Varenicline: m/z 212.1 → 169.0[1].
-
Example Protocol 2: Solid-Phase Extraction (SPE) LC-MS/MS Method[2]
-
Sample Preparation (SPE):
-
To 0.5 mL of plasma, add the internal standard (e.g., varenicline-d4).
-
Condition a mixed-mode cation exchange SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water).
-
Elute varenicline and the IS with an appropriate organic solvent (e.g., methanol or acetonitrile containing a small percentage of a weak base like ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: HILIC BEH column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 10 mM ammonium formate buffer (pH 3) and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI, Positive.
-
Detection Mode: MRM.
-
MRM Transition for Varenicline: To be optimized, but a common transition is m/z 212.1 → 169.0[1].
-
References
Technical Support Center: Varenicline LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating carryover during the LC-MS analysis of varenicline (B1221332).
Troubleshooting Guides
Issue: Unexplained Varenicline Peak in Blank Injection
This is a common indicator of either system contamination or sample carryover. The first step is to differentiate between the two.
1. Distinguishing Between Contamination and Carryover
-
Carryover: The appearance of an analyte signal in a blank injection immediately following the analysis of a high-concentration sample. This signal should decrease with subsequent blank injections.
-
Contamination: Results in a consistent or sporadic appearance of extraneous peaks in all blanks, regardless of the preceding sample.
Experimental Protocol: Carryover vs. Contamination Test
-
Inject a "Pre-Blank" (a blank solvent run before any sample). This should be clean.
-
Inject a high-concentration standard of varenicline.
-
Inject a series of at least three "Post-Blanks" immediately after the standard.
Analysis:
-
If the varenicline peak appears in the first Post-Blank and its intensity decreases in subsequent blanks, the issue is carryover.
-
If all blanks (including the Pre-Blank) show similar levels of the varenicline peak, the issue is contamination of the mobile phase, solvent, or system components.
dot
Caption: Workflow to differentiate between carryover and contamination.
Issue: Confirmed Varenicline Carryover
Once carryover is confirmed, the next step is to systematically identify the source within the LC-MS system.
2. Identifying the Source of Varenicline Carryover
Carryover can originate from various components in the sample flow path, including the autosampler, injection valve, sample loop, column, and the MS ion source. A systematic approach of component isolation is crucial for pinpointing the problematic part.
Experimental Protocol: Systematic Source Identification
-
Autosampler Check:
-
Modify the injection program to include an extensive needle wash with a strong, appropriate solvent before injecting a blank.
-
If the carryover is significantly reduced, the autosampler needle or wash port is a likely source.
-
-
LC System Check (without column):
-
Remove the analytical column and replace it with a union.
-
Inject a high-concentration varenicline standard followed by a series of blanks.
-
If carryover is still present, the source is likely in the components before the column (e.g., injection valve, sample loop, tubing).
-
-
Column Check:
-
If the carryover disappeared in the previous step, the column is the likely source.
-
Thoroughly flush the column with a strong solvent or consider replacing it.
-
-
MS Source Check:
-
If carryover persists even with the column removed, the MS ion source may be contaminated.
-
Perform a source cleaning as per the manufacturer's recommendations.
-
dot
Caption: Systematic approach to identify the source of varenicline carryover.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of varenicline that make it prone to carryover?
Varenicline is a weak base with a pKa of approximately 9.2 to 9.73.[1][2] This means that in typical reversed-phase mobile phases with acidic modifiers (e.g., formic acid), varenicline will be protonated and exist as a cation.[3] This cationic form can interact with negatively charged surfaces within the LC system, such as residual silanols on silica-based columns or metal surfaces, leading to adsorption and subsequent carryover. It is highly soluble in water.[2]
| Property | Value | Source |
| pKa (Strongest Basic) | 9.2 - 9.73 | [1][2] |
| logP | 0.9 - 1.39 | [3][4] |
| Solubility | Highly soluble in water | [2] |
| Physiological Charge | Cationic at acidic pH | [3] |
Q2: What are the best wash solvents to reduce varenicline carryover?
The ideal wash solvent should be stronger than the mobile phase and effectively solubilize varenicline in its neutral form. Given that varenicline is a basic compound, wash solutions with a high pH can be effective. Additionally, a high percentage of organic solvent is beneficial.
Recommended Wash Solvent Strategies:
-
High Organic Content: A mixture of 80-100% organic solvent (e.g., acetonitrile (B52724) or methanol) with water is a good starting point.[5]
-
pH Modification:
-
Basic Wash: A wash solution containing a small amount of a volatile base, such as ammonium (B1175870) hydroxide (B78521) (e.g., 0.1-0.5%), can neutralize the cationic varenicline, reducing its interaction with system surfaces.
-
Acidic Wash: In some cases, a very strong acidic wash (e.g., with a higher concentration of formic acid or trifluoroacetic acid) can help to displace the adsorbed analyte. However, this may not be as effective for basic compounds as a basic wash.
-
-
Solvent Polarity: Isopropanol (B130326) can be a good choice for a wash solvent due to its different polarity compared to methanol (B129727) and acetonitrile.[5]
Illustrative Example of Wash Solvent Effectiveness (Conceptual)
The following table is a conceptual illustration. Specific quantitative data for varenicline was not available in the public domain. This data is based on general principles of carryover reduction.
| Wash Solvent Composition | Expected Carryover Reduction | Rationale |
| Mobile Phase Composition | Baseline | Reference for comparison. |
| 50:50 Acetonitrile:Water | Moderate | Increased organic strength helps to elute the compound. |
| 90:10 Acetonitrile:Water | Good | Higher organic strength further improves elution. |
| 90:10 Acetonitrile:Water with 0.5% Ammonium Hydroxide | Excellent | The basic pH neutralizes varenicline, minimizing ionic interactions and significantly improving its removal from surfaces. |
Q3: How can I optimize my autosampler wash method to minimize varenicline carryover?
Modern autosamplers offer several programmable wash features that can be optimized.
Experimental Protocol: Autosampler Wash Optimization
-
Wash Solvent Selection: Choose an appropriate strong wash solvent based on the recommendations in Q2.
-
Wash Volume: Ensure the wash volume is sufficient to completely flush the needle and sample loop (typically 3-5 times the loop volume).
-
Pre- and Post-Injection Washes: Implement both pre-injection and post-injection needle washes to clean the needle before and after sample aspiration.
-
Wash Duration: Increasing the duration of the needle wash can improve cleaning efficiency.[6]
-
"Magic Mix": For persistent carryover, a wash solution known as "Magic Mix" (a combination of water, acetonitrile, methanol, and isopropanol with a small amount of acid or base) can be effective.
Q4: Can the analytical column contribute significantly to varenicline carryover?
Yes, the column is a common source of carryover. Varenicline's basic nature can lead to strong interactions with acidic silanol (B1196071) groups on the surface of C18 columns.
Strategies to Mitigate Column-Related Carryover:
-
Column Flushing: After a sequence of high-concentration samples, flush the column with a strong, organic-rich mobile phase.
-
Dedicated Column: Use a dedicated column for high-concentration samples and another for low-concentration samples.
-
Column Choice: Consider using a column with a different stationary phase that may have less interaction with basic compounds, such as a phenyl-hexyl or a hybrid particle column.
-
Mobile Phase Optimization: Ensure the mobile phase composition, particularly the organic content at the end of the gradient, is sufficient to elute all of the varenicline from the column.
Q5: What should I do if carryover persists after troubleshooting the LC system?
If you have systematically ruled out the autosampler and column, the issue may be contamination of the MS ion source.
Protocol: MS Ion Source Cleaning
-
Follow Manufacturer's Guidelines: Always refer to the instrument manufacturer's manual for the correct procedure for cleaning the ion source.
-
Component Cleaning: This typically involves removing the ion source and cleaning components such as the capillary, cone, and ion transfer tube.
-
Solvent Rinsing: Use high-purity solvents such as methanol, isopropanol, and water to rinse the components. Sonication in these solvents can also be effective.
-
Drying and Reassembly: Ensure all components are completely dry before reassembling the source to prevent electrical issues.
References
Validation & Comparative
Validation of an analytical method for varenicline using Varenicline-15N,13C,d2
For researchers, scientists, and drug development professionals, the accurate quantification of varenicline (B1221332) is paramount for pharmacokinetic studies, quality control, and formulation development. This guide provides a comprehensive comparison of a validated analytical method for varenicline utilizing a stable isotope-labeled internal standard, Varenicline-¹⁵N,¹³C,d₂, against alternative analytical techniques. The inclusion of detailed experimental protocols and supporting data aims to facilitate informed decisions in method selection and implementation.
Superior Performance with Isotope-Labeled Internal Standards
The use of a stable isotope-labeled internal standard, such as Varenicline-¹⁵N,¹³C,d₂, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of varenicline. This approach offers exceptional specificity, precision, and accuracy by effectively compensating for variability in sample preparation and instrument response. While direct experimental data for Varenicline-¹⁵N,¹³C,d₂ is not extensively published, its analytical purpose is well-established.[1] The validation parameters presented here are based on a closely related stable isotope-labeled internal standard, Varenicline-D4, which demonstrates the expected performance of such a method.[2]
Comparison of Analytical Methods
The following table summarizes the performance characteristics of the LC-MS/MS method with a stable isotope-labeled internal standard against other common analytical techniques for varenicline quantification.
| Parameter | LC-MS/MS with Varenicline-¹⁵N,¹³C,d₂ (projected from Varenicline-D4 data) | HPLC-UV | LC-MS/MS (without stable isotope IS) |
| Linearity Range | 50.0 - 10,000.0 pg/mL[2] | 0.2 - 10 µg/mL[3] | 20.0 - 500.0 ng/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.9997[2] | ≥ 0.999[5] | 0.9998[4] |
| Intra-day Precision (%RSD) | 1.2 - 4.5%[2] | < 3%[3] | < 5%[4] |
| Inter-day Precision (%RSD) | 3.5 - 7.4%[2] | < 3%[3] | < 5%[4] |
| Intra-day Accuracy | 91.70 - 105.5%[2] | 99.73 - 101.23%[3] | 103.54% (average)[4] |
| Inter-day Accuracy | 103.9 - 110.6%[2] | 99.73 - 101.23%[3] | Not explicitly stated |
| Limit of Quantification (LOQ) | 50.0 pg/mL[2] | 1.11 µg/mL[6] | 20.0 ng/mL[4] |
| Limit of Detection (LOD) | Not explicitly stated | 0.38 µg/mL[6] | 6.0 ng/mL[4] |
| Internal Standard | Varenicline-¹⁵N,¹³C,d₂ | None typically used | Paracetamol[4] |
| Detection Method | Tandem Mass Spectrometry (MS/MS)[2] | UV Absorbance[3] | Tandem Mass Spectrometry (MS/MS)[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
LC-MS/MS with Varenicline-¹⁵N,¹³C,d₂ Internal Standard
This protocol is adapted from a validated method using Varenicline-D4 as the internal standard.[2]
1. Sample Preparation (Human Plasma):
-
To 200 µL of human plasma, add 50 µL of Varenicline-¹⁵N,¹³C,d₂ internal standard solution.
-
Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether, vortexing for 10 minutes, and centrifuging at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm.[2]
-
Mobile Phase: Isocratic elution with 5mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (10:90 v/v).[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions:
-
Varenicline: m/z 212.1 → 169.0[2]
-
Varenicline-¹⁵N,¹³C,d₂: Predicted m/z transitions would be adjusted based on the specific isotopic labeling.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is based on a validated method for varenicline in pharmaceutical preparations.[3]
1. Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a portion of the powder equivalent to 10 mg of varenicline to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (e.g., water or a mixture of methanol (B129727) and water), sonicate for 15 minutes, and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm filter.
2. Chromatographic Conditions:
-
Column: Chromolith Performance RP-18e, 100 x 4.6 mm.[3]
-
Mobile Phase: Methanol and 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH 3.5) (55:45, v/v).[3]
-
Flow Rate: 1.2 mL/min.[3]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 320 nm.[3]
-
Column Temperature: Ambient.
Visualizing the Workflow and Method Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the LC-MS/MS method and provide a high-level comparison of the analytical approaches.
Caption: Experimental workflow for varenicline quantification using LC-MS/MS with a stable isotope-labeled internal standard.
Caption: Comparison of key performance attributes across different analytical methods for varenicline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. academicjournals.org [academicjournals.org]
- 5. Methods for the Analysis of Varenicline Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 6. A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Varenicline-15N,13C,d2 and Varenicline-d4 as Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of varenicline (B1221332) in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. The use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving reliable and reproducible results. This guide provides an objective comparison of two commercially available SIL-IS for varenicline: Varenicline-¹⁵N,¹³C,d₂ and Varenicline-d₄.
Theoretical Performance Comparison
The ideal internal standard should be chemically identical to the analyte to ensure it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for any variability.[1] However, the type and position of isotopic labels can introduce subtle but significant differences in physicochemical properties.
Varenicline-¹⁵N,¹³C,d₂ , a mixed-isotope labeled standard, is theoretically superior to a solely deuterated standard like Varenicline-d₄ . This is primarily due to the "deuterium isotope effect," where the substitution of hydrogen with deuterium (B1214612) can lead to a slight difference in retention time on a chromatographic column.[2] This chromatographic shift can result in the analyte and the internal standard eluting into the mass spectrometer at slightly different times, potentially subjecting them to varying degrees of matrix effects and leading to inaccuracies in quantification.
Carbon-13 and Nitrogen-15 are heavier isotopes that do not typically cause a discernible chromatographic shift.[2] Therefore, Varenicline-¹⁵N,¹³C,d₂ is expected to co-elute almost perfectly with unlabeled varenicline, providing more accurate compensation for matrix effects.
Quantitative Performance Data
While a direct comparative study is unavailable, a validated LC-MS/MS method for the quantification of varenicline in human plasma using Varenicline-d₄ as an internal standard provides valuable performance data.
Table 1: Performance Data for Varenicline-d₄ as an Internal Standard in Human Plasma [3]
| Parameter | Intra-day (n=6) | Inter-day (n=6) |
| Precision (%CV) | 1.2 - 4.5 | 3.5 - 7.4 |
| Accuracy (%) | 91.70 - 105.5 | 103.9 - 110.6 |
Data from a study quantifying varenicline at concentrations ranging from 50.0 to 10000.0 pg/mL.[3]
No specific quantitative performance data from a validated bioanalytical method using Varenicline-¹⁵N,¹³C,d₂ was found in the public domain. However, based on the principles discussed, it is anticipated that a method using Varenicline-¹⁵N,¹³C,d₂ could potentially offer improved precision and accuracy, particularly in complex biological matrices where significant matrix effects are observed.
Experimental Protocols
A robust bioanalytical method requires a well-defined experimental protocol. The following is a representative workflow for the quantification of varenicline in human plasma by LC-MS/MS, adaptable for use with either internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: Transfer 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the internal standard working solution (either Varenicline-¹⁵N,¹³C,d₂ or Varenicline-d₄) to each plasma sample.
-
Protein Precipitation/Basification: Add a basic solution (e.g., 100 µL of 0.1 M NaOH) to the plasma sample to precipitate proteins and facilitate extraction.
-
Extraction: Add an appropriate organic solvent (e.g., 1 mL of ethyl acetate), vortex for 10 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of varenicline.[3]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 5mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[3]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection and quantification.[3]
-
MRM Transitions:
-
Varenicline: m/z 212.1 → 169.0[3]
-
Varenicline-d₄: m/z 216.1 → 173.0 (or other appropriate fragment)
-
Varenicline-¹⁵N,¹³C,d₂: The specific transition would depend on the position of the labels.
-
-
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the rationale for choosing a stable isotope-labeled internal standard, the following diagrams are provided.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While Varenicline-d₄ has been successfully used in a validated method for the quantification of varenicline, the theoretical advantages of Varenicline-¹⁵N,¹³C,d₂ make it a potentially superior choice. The mixed isotopic labeling in Varenicline-¹⁵N,¹³C,d₂ is expected to minimize the deuterium isotope effect, leading to better co-elution with the analyte and, consequently, more accurate and precise results, especially in challenging biological matrices. For drug development and clinical studies where the highest level of data integrity is required, the use of a mixed-isotope labeled internal standard like Varenicline-¹⁵N,¹³C,d₂ is highly recommended. However, regardless of the choice of internal standard, thorough method validation is essential to ensure the reliability of the analytical data.
References
Cross-Validation of Varenicline Assays: A Comparative Guide for Inter-Laboratory Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of varenicline (B1221332) bioanalytical assays between different laboratories. Ensuring assay reproducibility is critical for the reliable interpretation of pharmacokinetic, pharmacodynamic, and toxicokinetic data in multicenter clinical trials and drug development programs. This document outlines key performance characteristics of published varenicline assays and offers a standardized protocol to facilitate inter-laboratory comparisons.
Comparative Analysis of Varenicline Quantification Methods
The quantification of varenicline in biological matrices, predominantly human plasma, is most commonly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. Below is a summary of performance characteristics from various validated LC-MS/MS assays reported in the literature. This data can serve as a benchmark for laboratories establishing or cross-validating their own assays.
| Parameter | Laboratory/Study 1 [1][2] | Laboratory/Study 2 [3] | Laboratory/Study 3 [4] | Laboratory/Study 4 [5] |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Saliva |
| Internal Standard | Clarithromycin | Varenicline-D4 | Not Specified | Varenicline-d4 |
| Linearity Range | 0.1 - 10.0 ng/mL | 50.0 - 10,000.0 pg/mL | 0.100 - 50.0 ng/mL | LLOQ: 1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 50.0 pg/mL | 0.100 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | 1.2% - 4.5% | Not Specified | 1.7% - 5.8% |
| Inter-day Precision (%CV) | < 15% | 3.5% - 7.4% | Not Specified | Not Specified |
| Accuracy | Within ±15% of nominal | 91.70% - 105.5% | Not Specified | Not Specified |
| Extraction Method | Liquid-Liquid Extraction | Not Specified | Liquid-Liquid Extraction | Not Specified |
Experimental Protocols for Varenicline Quantification
A standardized protocol is essential for minimizing variability between laboratories. The following protocol is a synthesis of commonly employed methods for varenicline quantification in plasma by LC-MS/MS.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 25 µL of internal standard solution (e.g., Varenicline-D4 in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tertiary butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Column: C8 or C18 column (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (e.g., 70:30 v/v, 0.001M ammonium acetate, pH 4.0).
-
Flow Rate: 0.8 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM).
Varenicline's Mechanism of Action: Signaling Pathway
Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), which is a key mechanism in its efficacy as a smoking cessation aid.[6][7] It also exhibits activity at other nAChR subtypes.[8][9]
Caption: Varenicline's partial agonism at the α4β2 nAChR and antagonistic effect on nicotine binding.
Experimental Workflow for Cross-Validation
A structured workflow is crucial for a successful inter-laboratory cross-validation study. The following diagram outlines the key steps.
Caption: A typical workflow for the cross-validation of a bioanalytical method between two laboratories.
References
- 1. Method development, validation and bioequivalence of varenicline in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Population pharmacokinetic analysis of varenicline in adult smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measures and Predictors of Varenicline Adherence in the Treatment of Nicotine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic acetylcholine receptor-mediated effects of varenicline on LPS-elevated prostaglandin and cyclooxygenase levels in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Varenicline Quantification: A Comparative Guide to the Stable Isotope Dilution Assay
For researchers, scientists, and drug development professionals, the accurate quantification of varenicline (B1221332) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides an objective comparison of the stable isotope dilution (SID) assay using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with alternative analytical methods for the absolute quantification of varenicline.
The Gold Standard: Stable Isotope Dilution LC-MS/MS
The stable isotope dilution LC-MS/MS method is widely regarded as the benchmark for the bioanalysis of small molecules like varenicline due to its high accuracy, precision, and specificity.[1][2][3] This technique involves the use of a stable isotope-labeled internal standard (IS), such as Varenicline-D4, which is chemically identical to the analyte but has a different mass.[4] This IS is added to the sample at a known concentration at the beginning of the sample preparation process, allowing it to co-elute with the analyte and be detected by the mass spectrometer. By measuring the ratio of the analyte to the IS, any variations in sample extraction, matrix effects, or instrument response can be effectively compensated for, leading to highly reliable quantitative results.[5][6][7]
Experimental Workflow of Varenicline Quantification using Stable Isotope Dilution LC-MS/MS
Comparison of Analytical Methods
While the stable isotope dilution LC-MS/MS method is superior, other methods have been developed and validated for varenicline quantification. The following tables summarize the performance of the SID-LC-MS/MS method and compare it with alternative techniques.
Table 1: Performance Comparison of Varenicline Quantification Methods
| Parameter | Stable Isotope Dilution LC-MS/MS | LC-MS/MS (Non-Isotopic IS) | HPLC-UV |
| Linearity Range | 50.0 - 10,000.0 pg/mL[4] | 0.1 - 10.0 ng/mL[8] | 0.2 - 10.0 µg/mL[9] |
| Lower Limit of Quantification (LLOQ) | 50.0 pg/mL[4] | 0.1 ng/mL[8] | 0.2 µg/mL[9] |
| Intra-day Precision (%RSD) | 1.2 - 4.5%[4] | < 3%[9] | < 2%[10] |
| Inter-day Precision (%RSD) | 3.5 - 7.4%[4] | < 3%[9] | < 2%[10] |
| Accuracy | 91.7 - 110.6%[4] | 99.7 - 101.2%[9] | 100.1 ± 1.08%[10] |
| Internal Standard | Varenicline-D4[4] | Clarithromycin[8], Paracetamol[11][12] | Not always used |
Detailed Experimental Protocols
Stable Isotope Dilution LC-MS/MS Method[4]
-
Sample Preparation: To a plasma sample, an appropriate amount of Varenicline-D4 internal standard solution is added. The sample is then subjected to liquid-liquid extraction using an organic solvent or solid-phase extraction to isolate the analyte and internal standard. The resulting extract is evaporated to dryness and reconstituted in the mobile phase.
-
Liquid Chromatography: Chromatographic separation is typically achieved on a C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm). An isocratic mobile phase, for example, a mixture of 5mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (10:90 v/v), is used at a flow rate of 0.8 mL/min.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. The transitions monitored in multiple reaction monitoring (MRM) mode are m/z 212.1 → 169.0 for varenicline and a corresponding transition for Varenicline-D4.
Alternative Method: LC-MS/MS with a Non-Isotopic Internal Standard[8]
-
Sample Preparation: Varenicline and the internal standard (e.g., Clarithromycin) are extracted from human plasma via liquid-liquid extraction with a solvent like methyl tertiary butyl ether.
-
Liquid Chromatography: A C8 column is used for separation with an isocratic mobile phase consisting of acetonitrile and 0.001M ammonium acetate (B1210297) (pH 4.0) in a 70:30 (v/v) ratio.
-
Mass Spectrometry: Similar to the SID method, detection is carried out using a tandem mass spectrometer with ESI in positive mode, monitoring specific MRM transitions for varenicline and the chosen internal standard.
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)[9]
-
Sample Preparation: For pharmaceutical dosage forms, tablets are crushed, and the powder is dissolved in a suitable solvent, followed by filtration.
-
Liquid Chromatography: A reversed-phase C18 column (e.g., Chromolith Performance RP18e) is used. The mobile phase is typically a mixture of methanol (B129727) and a buffer solution (e.g., sodium benzoate (B1203000) buffer at pH 3.5) in a 55:45 (v/v) ratio, with a flow rate of 1.2 mL/min.
-
UV Detection: The detection wavelength is set at 320 nm.
Conclusion
The stable isotope dilution LC-MS/MS assay stands out as the most reliable and sensitive method for the absolute quantification of varenicline, particularly in complex biological matrices like plasma. Its ability to correct for analytical variability through the use of a stable isotope-labeled internal standard ensures the highest degree of accuracy and precision. While other methods such as LC-MS/MS with a non-isotopic internal standard and HPLC-UV are available and can be suitable for certain applications, they may not offer the same level of robustness and sensitivity, especially at the lower limits of quantification required for pharmacokinetic studies. The choice of method should be guided by the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope dilution strategies for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. osti.gov [osti.gov]
- 7. imreblank.ch [imreblank.ch]
- 8. researchgate.net [researchgate.net]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. jocpr.com [jocpr.com]
- 11. academicjournals.org [academicjournals.org]
- 12. researchgate.net [researchgate.net]
Varenicline Metabolism: A Comparative Analysis Across Preclinical Species and Humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of varenicline (B1221332) metabolism in key preclinical species—rats, dogs, and monkeys—versus humans. Understanding species-specific metabolic profiles is crucial for the accurate interpretation of preclinical safety and efficacy data and for predicting human pharmacokinetics. This document summarizes quantitative data, details experimental methodologies, and visualizes metabolic pathways to support drug development programs.
Executive Summary
Varenicline, a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor, exhibits a straightforward pharmacokinetic profile characterized by minimal metabolism across all species studied, including humans.[1][2] The majority of the administered dose is excreted unchanged in the urine.[1][3] This low level of biotransformation suggests a reduced potential for metabolic drug-drug interactions.[4] The primary metabolic pathways identified involve N-carbamoyl glucuronidation and oxidation, with minor contributions from N-formylation and hexose (B10828440) conjugation.[1][3] While the overall metabolic pattern is similar, subtle quantitative differences exist between preclinical species and humans.
Quantitative Comparison of Varenicline Disposition
The disposition of varenicline is largely dominated by renal excretion of the parent drug. The following table summarizes the key quantitative parameters for varenicline in humans and preclinical species.
| Parameter | Human | Rat | Monkey | Mouse | Dog |
| % of Dose Excreted Unchanged in Urine | 81 - 92%[1][2][5] | 84%[1][3] | 75%[1][3] | 90%[1][3] | N/A |
| Plasma Protein Binding | ≤ 20%[6][7] | 45%[7] | 41%[7] | 18%[7] | 19%[7] |
| Elimination Half-Life (t½) | ~24 hours[2][6][8] | N/A | ~24 hours[7] | N/A | N/A |
| Time to Maximum Plasma Concentration (Tmax) | 3 - 4 hours[3][6] | ~1 hour[7] | 3 - 5 hours[7] | ~1 hour[7] | N/A |
Metabolic Pathways and Metabolites
Varenicline undergoes limited metabolism, with the primary pathways being consistent across species.
Key Metabolic Reactions:
-
N-carbamoyl-glucuronidation: This is a significant metabolic pathway in humans, catalyzed by the enzyme UGT2B7.[1][3] This process involves the conjugation of varenicline with glucuronic acid.
-
Oxidation: Minor oxidative metabolites have been identified, such as 2-hydroxyvarenicline.[1]
-
N-formylation: The formation of N-formylvarenicline has been observed as a minor metabolic route.[1]
-
Hexose Conjugation: A novel hexose conjugate of varenicline has also been detected.[1]
The following diagram illustrates the primary metabolic pathways of varenicline.
Caption: Metabolic pathways of varenicline.
Experimental Protocols
The characterization of varenicline's metabolism has been accomplished through a combination of in vivo and in vitro studies.
In Vivo Studies
-
Animal Models: Studies have been conducted in rats, mice, and monkeys.[1]
-
Radiolabeling: [14C]varenicline was orally administered to animals and humans to trace the drug and its metabolites.[1]
-
Sample Collection: Urine and feces were collected to determine the routes and extent of excretion. Blood samples were taken to characterize the circulating metabolites.[1]
-
Analytical Methods: High-performance liquid chromatography (HPLC) and mass spectrometry were employed to separate, identify, and quantify varenicline and its metabolites.[1]
In Vitro Studies
-
Microsomal Incubations: Human liver microsomes were used to investigate the enzymatic pathways involved in varenicline metabolism.[1]
-
Enzyme Identification: Recombinant human UDP-glucuronosyltransferases (UGTs) were used to identify the specific enzyme (UGT2B7) responsible for N-carbamoyl glucuronidation.[1][3]
-
Incubation Conditions: For the N-carbamoyl glucuronidation assay, incubations were conducted under a CO2 atmosphere.[1][3]
The following diagram outlines a typical experimental workflow for studying drug metabolism.
Caption: General experimental workflow for metabolism studies.
Discussion
The metabolic profile of varenicline is notable for its simplicity and the high proportion of unchanged drug excreted renally across species.[1] This suggests that the cytochrome P450 (CYP) enzyme system, a major source of drug-drug interactions, plays a minimal role in its clearance.[4][6] In vitro studies have confirmed that varenicline is not a significant inhibitor or inducer of major CYP enzymes.[6]
The primary route of elimination for varenicline is through the kidneys, involving both glomerular filtration and active tubular secretion via the human organic cation transporter 2 (hOCT2).[5][6][9] This renal clearance mechanism is consistent across the species studied.
While the qualitative metabolic pathways are similar, the quantitative data reveal some interspecies differences. For instance, mice excrete the highest percentage of unchanged varenicline in urine (90%), followed by rats (84%), humans (81%), and monkeys (75%).[1][3] Plasma protein binding also varies, with rats and monkeys showing higher binding (45% and 41%, respectively) compared to humans, dogs, and mice (≤20%, 19%, and 18%, respectively).[7] These differences, although present, are not considered substantial enough to invalidate the use of these preclinical species for predicting human safety and pharmacokinetics, given the overall low extent of metabolism.
Conclusion
The comparative metabolism of varenicline is remarkably consistent between preclinical species and humans. The drug is primarily cleared by renal excretion of the parent compound, with metabolism playing a minor role. The identified metabolic pathways, mainly N-carbamoyl glucuronidation and oxidation, are qualitatively similar across species. The quantitative differences observed in the extent of metabolism and plasma protein binding are relatively minor. This straightforward metabolic profile simplifies clinical development and reduces the risk of metabolic drug interactions. The data presented in this guide support the use of rat, dog, and monkey models for the preclinical assessment of varenicline.
References
- 1. Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Effect of human renal cationic transporter inhibition on the pharmacokinetics of varenicline, a new therapy for smoking cessation: an in vitro-in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Varenicline Quantification: A Comparative Analysis of Bioanalytical Methods
The accurate and precise quantification of varenicline (B1221332), a prominent smoking cessation aid, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as varenicline-D4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted approach to ensure the reliability of these measurements. This guide provides a comparative overview of the accuracy and precision of varenicline quantification, with a focus on methods employing an isotopic standard, supported by experimental data and detailed protocols.
Comparative Performance of Varenicline Quantification Methods
The use of an isotopic internal standard is crucial for correcting matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of the analytical method. Below is a summary of the performance of a validated LC-MS/MS method utilizing varenicline-D4 as an internal standard for the quantification of varenicline in human plasma. For comparison, data from other analytical techniques are also presented.
| Analytical Method | Internal Standard | Matrix | Linearity Range (pg/mL) | Accuracy (%) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | LLOQ (pg/mL) |
| LC-MS/MS | Varenicline-D4 | Human Plasma | 50.0 - 10000.0 | 91.70 - 110.6 | 1.2 - 4.5 | 3.5 - 7.4 | 50.0 [1] |
| LC-MS/MS | Clarithromycin | Human Plasma | 0.1 - 10.0 ng/mL | Not explicitly stated | < 3% (RSD) | < 3% (RSD) | 0.1 ng/mL |
| HPLC-UV | Not applicable | Bulk Drug/Formulation | 0.1 - 192 µg/mL | 99.6 - 100.3 (Recovery) | < 0.7% (RSD) | < 0.9% (RSD) | 0.97 µg/mL[2] |
| UV-Vis Spectrophotometry | Not applicable | Bulk Drug/Formulation | 5 - 40 µg/mL | 99.73 - 101.23 (Recovery) | < 3% (RSD) | < 3% (RSD) | 1.33 µg/mL[3][4] |
As evidenced by the data, the LC-MS/MS method employing an isotopic standard demonstrates high sensitivity, with a lower limit of quantification (LLOQ) in the picogram per milliliter range, and excellent precision, with coefficient of variation (% CV) values well within the accepted bioanalytical method validation guidelines.[1]
Experimental Workflow and Protocols
The general workflow for the quantification of varenicline in biological samples using LC-MS/MS with an isotopic standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for varenicline quantification.
Detailed Experimental Protocol for LC-MS/MS with Isotopic Standard
The following protocol is a representative example for the quantification of varenicline in human plasma using varenicline-D4 as an internal standard.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 25 µL of varenicline-D4 internal standard solution.
-
Add 100 µL of 5% ammonia (B1221849) solution and vortex.
-
Add 2.5 mL of extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and dichloromethane) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm).[1]
-
Mobile Phase: An isocratic mobile phase consisting of 5mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (10:90 v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Varenicline: Precursor ion (m/z) -> Product ion (m/z)
-
Varenicline-D4: Precursor ion (m/z) -> Product ion (m/z)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
Conclusion
The use of an isotopic internal standard, such as varenicline-D4, in LC-MS/MS methods provides the highest level of accuracy and precision for the quantification of varenicline in complex biological matrices. This approach effectively mitigates the impact of matrix effects and ensures reliable data for critical research and clinical applications. While other methods like HPLC-UV are suitable for the analysis of bulk drug and pharmaceutical formulations, they lack the sensitivity and specificity required for bioanalytical studies. The detailed protocol and performance data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development and analysis.
References
A Comparative Guide to the Linearity and Sensitivity of Varenicline Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of varenicline (B1221332), a medication used for smoking cessation. The focus is on two critical performance parameters: linearity and sensitivity. The information presented is based on published experimental data to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs.
Performance Comparison
The selection of an analytical method for varenicline determination is contingent on the specific requirements of the study, such as the expected concentration range of the analyte, the complexity of the sample matrix, and the desired level of sensitivity. The following table summarizes the linearity and sensitivity data from several validated analytical methods.
| Analytical Technique | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| HPLC-UV | 0.2 - 10 | 0.9999 | 0.01 | 0.033 | [1] |
| HPLC-UV | 0.1 - 192 | 0.9994 | 0.31 | 0.97 | [2] |
| HPLC-UV | 2 - 14 | 0.9998 | Not Reported | Not Reported | |
| UV-Vis Spectrophotometry | 1.0 - 100.0 | 0.9998 | 0.004 | 0.013 | [3] |
| UV-Vis Spectrophotometry | 5 - 40 | 0.99 | Not Reported | Not Reported | [4] |
| LC-MS/MS | 0.05 - 10 | ≥ 0.9997 | Not Reported | Not Reported | [5][6] |
| LC-MS/MS | 0.00005 - 0.01 | ≥ 0.9997 | Not Reported | Not Reported | [5][6] |
| LC-MS/MS | 20 - 500 ng/mL | 0.9998 | 6.0 ng/mL | 20.0 ng/mL | [7] |
| LC-ESI-HRMS | 1.0 - 200 ppm | Not Reported | 0.2 ppm | 1.0 ppm | |
| Spectrofluorimetry | 0.4 - 4.0 | 0.9993 | 0.13 | 0.39 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and adaptation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Method 1: [1]
-
Chromatographic System: A Chromolith Performance RP-18e column was used with an isocratic mobile phase consisting of a methanol-buffer solution (pH 3.5) in a 55:45 (v/v) ratio. The buffer contained 0.5 mmol/L sodium benzoate (B1203000) adjusted to pH 3.5 with 20 mmol/L trifluoroacetic acid.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV detection was performed at 320 nm.
-
Linearity Assessment: Calibration curves were generated using varenicline standard solutions at concentrations of 0.2, 0.5, 1, 2, 5, and 10 µg/mL.
-
Sensitivity Determination: The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 10 ng/mL and 33 ng/mL, respectively.
-
-
Method 2: [2]
-
Chromatographic System: Separation was achieved on a C18 Inertsil column (250 mm × 4.6 mm i.d., 5 µm particle size) with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer (0.02 M, pH 4) and acetonitrile (B52724) in a gradient program.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV detection was set at 237 nm.
-
Linearity Assessment: A calibration curve was constructed over the concentration range of 0.1–192 μg mL−1.
-
Sensitivity Determination: LOD and LOQ were calculated according to ICH guidelines and found to be 0.31 μg mL−1 and 0.97 μg mL−1, respectively.
-
UV-Visible Spectrophotometry
-
Method 1: [3]
-
Instrument: An Agilent 8453 model UV-VIS spectrophotometer with a diode array detector (190-1100 nm) was used.
-
Solvent: 0.01 M phosphate (B84403) buffer at pH 7.
-
Detection Wavelength: 319 nm.
-
Linearity Assessment: The calibration curve was constructed using varenicline concentrations of 1.0, 5.0, 10.0, 20.0, 50.0, 80.0, and 100.0 µg/mL.
-
Sensitivity Determination: The LOD and LOQ were determined to be 0.004 µg/mL and 0.013 µg/mL, respectively.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
-
Chromatographic System: A Zorbax SB-C18 column (4.6 x 75 mm, 3.5 μm, 80 Å) was used with an isocratic mobile phase of 5mM ammonium formate (B1220265) and acetonitrile (10:90 v/v).
-
Flow Rate: 0.8 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) was used to detect varenicline at m/z 212.1/169.0.
-
Linearity Assessment: The method was validated over a linear concentration range of 50.0-10000.0 pg/mL.
-
-
Method 2: [7]
-
Chromatographic System: A C18 column (150mm × 4.6 mm, 5 µm) was used with an isocratic mobile phase consisting of 5 mM ammonium formate (pH 7.5) and a mixture of acetonitrile and methanol (B129727) (50:50, v/v) in a 15:85 (v/v) ratio.
-
Flow Rate: 0.7 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) mode.
-
Linearity Assessment: The method was linear over a concentration range of 20.0 to 500.0 ng/mL.
-
Sensitivity Determination: The LOD was 6.0 ng/mL.
-
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the validation of an analytical method, a crucial process for ensuring data quality and reliability in pharmaceutical analysis.
Caption: A flowchart illustrating the key stages in a typical analytical method validation process.
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. sciencescholar.us [sciencescholar.us]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. academicjournals.org [academicjournals.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
A Comparative Guide to Varenicline Analysis: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of varenicline (B1221332) is critical for ensuring product quality, safety, and efficacy. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
This comparison guide delves into the performance characteristics, experimental protocols, and applications of both HPLC-UV and LC-MS/MS for varenicline analysis. While both methods are powerful tools, they differ significantly in terms of sensitivity, selectivity, and complexity, making them suitable for different analytical challenges.
Performance Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for varenicline analysis often depends on the required sensitivity and the complexity of the sample matrix. LC-MS/MS generally offers significantly lower limits of detection and quantification, making it the preferred method for bioanalysis and trace impurity determination. HPLC-UV, on the other hand, is a robust and cost-effective technique well-suited for routine quality control of bulk drug and pharmaceutical formulations where varenicline concentrations are relatively high.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.2 - 192 µg/mL[1][2] | 0.1 - 50 ng/mL (in drug product)[3][4], 50.0 - 10000.0 pg/mL (in human plasma)[5] |
| Limit of Detection (LOD) | 0.31 - 0.38 µg/mL[2][6] | 0.02 ng/mL (in drug product)[3], 0.22 ppm (for impurities)[7] |
| Limit of Quantification (LOQ) | 0.97 - 1.11 µg/mL[2][6] | 0.10 ng/mL (in drug product)[3], 0.4 - 0.66 ppm (for impurities)[7][8] |
| Accuracy (% Recovery) | 98.63 - 101.19%[6] | 95.86 - 106.65%[4] |
| Precision (%RSD) | < 2%[2][6] | Intra-day: 1.2 - 4.5%, Inter-day: 3.5 - 7.4%[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS analysis of varenicline.
HPLC-UV Method for Varenicline in Bulk and Tablets
This method is suitable for the quantification of varenicline in pharmaceutical preparations.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A Zorbax Eclipse XDB-C8 column (150 mm × 4.6 mm i.d., 5 µm particle size) is a suitable choice.[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 50 mM potassium dihydrogen phosphate (B84403) buffer (10:90, v/v) with the pH adjusted to 3.5 is used in an isocratic elution mode.[6]
-
Flow Rate: A typical flow rate is 1.0 ml/min.[6]
-
Detection: UV detection is performed at a wavelength of 235 nm.[6]
-
Sample Preparation: For tablets, a representative number are crushed to a fine powder. A portion equivalent to a specific amount of varenicline is accurately weighed, dissolved in a suitable diluent (e.g., the mobile phase), sonicated to ensure complete dissolution, and then diluted to the final concentration. The solution is filtered through a 0.45 µm filter before injection.
LC-MS/MS Method for Varenicline in Human Plasma
This highly sensitive method is ideal for pharmacokinetic studies and therapeutic drug monitoring.
-
Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer is required.
-
Column: A Zorbax SB-C18 column (4.6 x 75 mm, 3.5 µm) can be used for separation.[5]
-
Mobile Phase: An isocratic mobile phase consisting of 5mM ammonium (B1175870) formate (B1220265) and acetonitrile (10:90 v/v) is effective.[5]
-
Flow Rate: A flow rate of 0.8 mL/min is typically employed.[5]
-
Mass Spectrometry: Detection is performed using electrospray ionization in positive ion mode (ESI+). Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for varenicline (e.g., m/z 212.1 → 169.0) and an internal standard (e.g., Varenicline-D4).[5]
-
Sample Preparation: A protein precipitation method is commonly used for plasma samples. This involves adding a precipitating agent like acetonitrile to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The resulting supernatant is then injected into the LC-MS/MS system.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for both HPLC-UV and LC-MS/MS analysis of varenicline.
Caption: Workflow for Varenicline Analysis by HPLC-UV.
Caption: Workflow for Varenicline Analysis by LC-MS/MS.
Conclusion
Both HPLC-UV and LC-MS/MS are valuable techniques for the analysis of varenicline. The selection of the optimal method hinges on the specific requirements of the analysis. For routine quality control of pharmaceutical products with high concentrations of the active pharmaceutical ingredient, HPLC-UV provides a reliable, accurate, and cost-effective solution.[2][6] Conversely, when high sensitivity is paramount, such as in bioequivalence studies, pharmacokinetic research, or the detection of trace-level impurities, the superior sensitivity and selectivity of LC-MS/MS make it the indispensable tool.[3][5] By understanding the distinct advantages and operational parameters of each technique, researchers and drug development professionals can make informed decisions to ensure the integrity and quality of their analytical data.
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
A Researcher's Guide to Incurred Sample Reanalysis in Varenicline Pharmacokinetic Studies
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical in-study validation to confirm the precision and accuracy of bioanalytical methods under real-world conditions. This guide provides a comprehensive comparison of methodologies and supporting data relevant to the pharmacokinetic analysis of varenicline (B1221332), a widely used smoking cessation aid.
The integrity of pharmacokinetic (PK) data is the bedrock of clinical and preclinical studies. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the validation of bioanalytical methods. A key component of these guidelines is Incurred Sample Reanalysis (ISR), which involves re-analyzing a subset of study samples to demonstrate the reproducibility of the analytical method.[1] For small molecules like varenicline, the general acceptance criterion for ISR is that for at least 67% of the re-analyzed samples, the percentage difference between the initial and the repeat concentration should be within 20% of their mean.[1]
This guide will delve into the practical application of ISR in varenicline pharmacokinetic studies, compare common bioanalytical techniques, and provide detailed experimental protocols.
Regulatory Framework for Incurred Sample Reanalysis
Both the FDA and EMA emphasize the importance of ISR in demonstrating the reliability of bioanalytical methods. The core principles are harmonized, focusing on the reanalysis of a specified percentage of study samples to ensure that the method is robust and reproducible when applied to authentic biological matrices.
| Regulatory Body | Key ISR Guideline Highlights | Acceptance Criteria (Small Molecules) |
| FDA | ISR is expected for all in vivo human bioequivalence (BE) studies and all pivotal PK or pharmacodynamic (PD) studies. | At least two-thirds (67%) of the repeated samples must have a percentage difference between the original and reanalyzed values within ±20% of their mean. |
| EMA | ISR should be conducted in, at a minimum, all pivotal bioequivalence trials, the first clinical trial in subjects, the first trial in patients, and the first trial in patients with impaired hepatic and/or renal function. | For at least 67% of the repeats, the percentage difference between the initial and repeat concentration should be within 20% of their mean.[2] |
Illustrative Incurred Sample Reanalysis Data for Varenicline
While many pharmacokinetic studies of varenicline state that their bioanalytical methods were validated in accordance with regulatory guidelines, the public dissemination of raw ISR data is not common practice. To illustrate the application of the acceptance criteria, the following table presents a hypothetical but representative set of ISR data for a varenicline pharmacokinetic study.
| Sample ID | Initial Concentration (ng/mL) | Reanalysis Concentration (ng/mL) | Mean Concentration (ng/mL) | Percent Difference (%) | Pass/Fail |
| V-001 | 8.2 | 8.5 | 8.35 | 3.6 | Pass |
| V-002 | 15.6 | 14.9 | 15.25 | -4.6 | Pass |
| V-003 | 2.1 | 2.3 | 2.2 | 9.1 | Pass |
| V-004 | 11.4 | 12.1 | 11.75 | 6.0 | Pass |
| V-005 | 5.8 | 6.5 | 6.15 | 11.4 | Pass |
| V-006 | 18.9 | 17.8 | 18.35 | -6.0 | Pass |
| V-007 | 3.5 | 4.2 | 3.85 | 18.2 | Pass |
| V-008 | 9.7 | 8.9 | 9.3 | -8.6 | Pass |
| V-009 | 13.2 | 15.1 | 14.15 | 13.4 | Pass |
| V-010 | 1.5 | 1.9 | 1.7 | 23.5 | Fail |
| V-011 | 7.4 | 7.9 | 7.65 | 6.5 | Pass |
| V-012 | 16.3 | 15.5 | 15.9 | -5.0 | Pass |
Overall Pass Rate: 91.7% (11 out of 12 samples passed), which meets the acceptance criterion of ≥67%.
Comparison of Bioanalytical Methods for Varenicline in Human Plasma
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of varenicline in biological matrices due to its high sensitivity, selectivity, and accuracy. Various LC-MS/MS methods have been published, primarily differing in their sample preparation techniques and chromatographic conditions.
| Parameter | Method 1: Liquid-Liquid Extraction (LLE) | Method 2: Solid-Phase Extraction (SPE) | Method 3: Protein Precipitation (PPT) |
| Principle | Partitioning of the analyte between an aqueous and an immiscible organic solvent. | Selective retention of the analyte on a solid sorbent followed by elution. | Precipitation of plasma proteins using an organic solvent to release the analyte. |
| Sample Preparation | Extraction of varenicline and an internal standard from plasma using methyl tertiary butyl ether.[3] | Solid-phase extraction using a mixed-mode cation exchange support. | Precipitation of plasma proteins with acetonitrile (B52724). |
| Chromatography | C8 column with isocratic elution using acetonitrile and ammonium (B1175870) acetate (B1210297) buffer.[3] | HILIC BEH column with gradient elution using ammonium formate (B1220265) buffer and acetonitrile. | Zorbax SB-C18 column with isocratic elution using ammonium formate and acetonitrile.[4] |
| Mass Spectrometry | Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode. | Triple quadrupole mass spectrometer with ESI in positive mode. | Triple quadrupole mass spectrometer with ESI in positive mode.[4] |
| Linearity Range | 0.1 - 10.0 ng/mL[3] | 1 - 500 ng/mL | 50.0 - 10000.0 pg/mL[4] |
| Internal Standard | Clarithromycin[3] | CP-533,633 (a structural analog) | Varenicline-D4[4] |
| Reported Application | Bioequivalence study of 1 mg varenicline tablets.[3] | Quantification of nicotine, its metabolites, and varenicline in a smoking cessation study. | Quantification of varenicline in human plasma.[4] |
Experimental Protocols
Below are detailed, step-by-step protocols for the bioanalysis of varenicline in human plasma using two common extraction techniques.
Protocol 1: Varenicline Analysis using Liquid-Liquid Extraction (LLE)
1. Sample Preparation:
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., Clarithromycin, 25 ng/mL).
-
Vortex for 30 seconds.
-
Add 2.5 mL of methyl tertiary butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C8 (e.g., 50 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:0.001M Ammonium Acetate (pH 4.0) (70:30, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Varenicline: m/z 212.1 → 169.0; Clarithromycin: m/z 748.4 → 158.2
Protocol 2: Varenicline Analysis using Solid-Phase Extraction (SPE)
1. Sample Preparation:
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., Varenicline-d4).
-
Vortex for 30 seconds.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: Waters Acquity UPLC or equivalent
-
Column: HILIC BEH (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3)
-
Mobile Phase B: Acetonitrile
-
Gradient: Time-based gradient from high organic to increasing aqueous
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI, Positive
-
MRM Transitions: Varenicline: m/z 212.1 → 169.0; Varenicline-d4: m/z 216.1 → 173.0
Visualizing Workflows
To further clarify the processes involved, the following diagrams illustrate the Incurred Sample Reanalysis workflow and a general bioanalytical method workflow for varenicline.
Caption: Incurred Sample Reanalysis (ISR) Workflow.
Caption: General Bioanalytical Workflow for Varenicline.
References
A Comparative Analysis of Varenicline, Bupropion, and Nicotine Replacement Therapy for Smoking Cessation
For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the three leading pharmacotherapies for smoking cessation: varenicline (B1221332), bupropion (B1668061), and nicotine (B1678760) replacement therapy (NRT). The information presented is based on data from pivotal clinical trials and meta-analyses, with a focus on efficacy, mechanisms of action, and experimental methodologies to inform future research and drug development.
Comparative Efficacy
Varenicline has consistently demonstrated superior efficacy in achieving smoking abstinence compared to both bupropion and single-formulation NRT. The Evaluating Adverse Events in a Global Smoking Cessation Study (EAGLES), a large-scale, double-blind, randomized, placebo-controlled trial, provides robust comparative data.[1]
Table 1: Continuous Abstinence Rates (CAR) in the EAGLES Trial [1]
| Treatment Group | CAR Weeks 9-12 | Odds Ratio vs. Placebo (95% CI) | CAR Weeks 9-24 | Odds Ratio vs. Placebo (95% CI) |
| Varenicline | 33.5% | 3.61 (3.07 - 4.24) | 21.8% | 2.88 (2.40 - 3.47) |
| Bupropion | 22.6% | 2.07 (1.75 - 2.45) | 16.2% | 1.82 (1.60 - 2.06) |
| NRT (Patch) | 23.5% | 2.15 (1.82 - 2.54) | 15.7% | 1.84 (1.71 - 1.99) |
| Placebo | 12.5% | - | 9.8% | - |
Data from the non-psychiatric cohort of the EAGLES trial.
Varenicline was also found to be more effective than bupropion and the nicotine patch.[1] For abstinence during weeks 9-12, the odds ratio for varenicline versus bupropion was 1.75 (95% CI 1.52 - 2.01) and versus the nicotine patch was 1.68 (95% CI 1.46 - 1.93).[1]
Mechanisms of Action
The distinct pharmacological profiles of varenicline, bupropion, and NRT underpin their differing efficacies.
Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). Its mechanism is twofold: it provides a moderate and sustained level of dopamine (B1211576) release to alleviate withdrawal symptoms and cravings, while also competitively inhibiting the binding of nicotine from tobacco smoke, thereby reducing its rewarding effects.
Bupropion , an atypical antidepressant, is a weak inhibitor of the reuptake of norepinephrine (B1679862) and dopamine. Its efficacy in smoking cessation is thought to be mediated by the increase in dopaminergic and noradrenergic activity, which mimics some of the neurochemical effects of nicotine and alleviates withdrawal symptoms.
Nicotine Replacement Therapy (NRT) delivers nicotine through various formulations (e.g., patch, gum, lozenge) to replace the nicotine obtained from cigarettes. This helps to mitigate withdrawal symptoms upon smoking cessation, allowing the individual to focus on the behavioral aspects of quitting.
Signaling Pathway Diagrams
Experimental Protocols
The following outlines a generalized experimental protocol based on key smoking cessation clinical trials, such as the EAGLES trial.[1]
1. Study Design:
-
Type: Randomized, double-blind, placebo- and active-controlled, multi-center clinical trial.
-
Phases:
-
Screening Phase: Assessment of eligibility criteria.
-
Treatment Phase (12 weeks): Administration of the assigned pharmacotherapy and behavioral support.
-
Follow-up Phase (typically up to 52 weeks): Post-treatment monitoring for abstinence.
-
2. Participant Population:
-
Inclusion Criteria:
-
Adult smokers (typically 18-75 years of age).
-
Smoke an average of 10 or more cigarettes per day.
-
Motivated to quit smoking.
-
Biochemically confirmed smoking status at baseline (e.g., expired carbon monoxide > 10 ppm).
-
-
Exclusion Criteria:
-
Use of other smoking cessation medications.
-
History of certain medical conditions that could be a contraindication for the study drugs (e.g., seizure disorder for bupropion).
-
Current, unstable psychiatric conditions (though the EAGLES trial included a cohort with stable psychiatric disorders).[1]
-
Substance abuse within the past year.[2]
-
3. Interventions:
-
Varenicline: Titrated to 1 mg twice daily.[1]
-
Bupropion SR: Titrated to 150 mg twice daily.[1]
-
Nicotine Patch: 21 mg/day with tapering.[1]
-
Placebo: Matched to the active treatments.
-
Behavioral Support: All participants typically receive brief, standardized smoking cessation counseling at each study visit. This counseling often includes:
-
A review of the risks of smoking and the benefits of quitting.
-
Development of a personalized quit plan.
-
Strategies for coping with withdrawal symptoms and cravings.
-
Information on medication adherence.[3]
-
4. Outcome Measures:
-
Primary Efficacy Endpoint: Biochemically confirmed continuous abstinence rate for a defined period at the end of treatment (e.g., weeks 9-12).
-
Secondary Efficacy Endpoints: Continuous abstinence rates at various follow-up points (e.g., 24 and 52 weeks).
-
Biochemical Verification: Self-reported abstinence is confirmed by measuring biomarkers such as expired carbon monoxide (CO) or salivary/urinary cotinine. A common threshold for CO is ≤ 10 ppm.[4]
Experimental Workflow
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. lung.org [lung.org]
- 3. Effect of Varenicline Added to Counseling on Smoking Cessation Among African American Daily Smokers: The Kick It at Swope IV Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of sustained-release bupropion and placebo for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Varenicline-¹⁵N,¹³C,d₂: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Varenicline-¹⁵N,¹³C,d₂, a labeled form of Varenicline used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. Varenicline and its isotopically labeled counterparts are classified as harmful if swallowed and are very toxic to aquatic life with long-lasting effects.
Immediate Safety and Handling Precautions
Before handling Varenicline-¹⁵N,¹³C,d₂, it is imperative to be familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[1] In case of dust generation, a suitable respirator should be used.[1][2]
-
Engineering Controls: Ensure adequate ventilation in the handling area. An accessible safety shower and eye wash station are mandatory.[1]
-
Handling: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Wash hands thoroughly after handling.[1]
Step-by-Step Disposal Procedure
The disposal of Varenicline-¹⁵N,¹³C,d₂ must be conducted in a manner that prevents environmental contamination and complies with all applicable regulations.
-
Waste Identification and Collection:
-
Collect waste Varenicline-¹⁵N,¹³C,d₂ and any contaminated materials (e.g., weighing paper, gloves, vials) in a designated, clearly labeled, and sealed chemical waste container.
-
Avoid mixing with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[2][3]
-
Contain the spill to prevent it from entering drains or water courses.[4][5]
-
For dry spills, carefully collect the material using a method that minimizes dust generation, such as a damp cloth or a vacuum with a HEPA filter.[2]
-
-
Final Disposal:
-
Dispose of the chemical waste container through your institution's hazardous waste disposal program.
-
This substance should be treated as environmentally hazardous waste.[6] Do not dispose of it down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Quantitative Data Summary
The following table summarizes key quantitative data for Varenicline and its common salt form. The isotopic labeling with ¹⁵N, ¹³C, and d₂ does not significantly alter these properties for disposal purposes.
| Property | Value | Source |
| Varenicline | ||
| Molecular Formula | C₁₃H₁₃N₃ | [1] |
| Molecular Weight | 211.26 g/mol | [1] |
| Varenicline Tartrate | ||
| CAS Number | 375815-87-5 | [4][5] |
| Acute Toxicity, Oral (Rat) | LD50: 300 - 500.1 mg/kg | [5] |
| Acute Toxicity, Dermal (Rat) | LD50: > 2000 mg/kg | [5] |
| Environmental Hazard | ||
| Aquatic Toxicity | Very toxic to aquatic life.[4][5] H400, H410 | [2][4] |
| Transport Information | ||
| UN Number | 3077 | [6] |
| Hazard Class | 9 | [6] |
| Packing Group | III | [6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Varenicline-¹⁵N,¹³C,d₂.
References
Essential Safety and Logistical Information for Handling Varenicline-15N,13C,d2
Operational and Disposal Plans for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Varenicline-15N,13C,d2. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Important Note on Isotopic Labeling: this compound is a stable isotope-labeled version of Varenicline. Stable isotopes are not radioactive and do not alter the chemical reactivity or toxicity of the parent compound.[1] Therefore, the primary safety considerations are dictated by the chemical properties of Varenicline itself.[1]
Varenicline is considered a potent pharmaceutical compound, and appropriate precautions must be taken to avoid exposure.[2][3][4] The following personal protective equipment (PPE) recommendations are based on guidelines for handling potent active pharmaceutical ingredients (APIs).
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for activities with a high potential for aerosol or dust generation, such as weighing and transferring powders.[2][5] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory.[5] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection when handling potent compounds.[5] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.[5] |
| Body Protection | Disposable Coveralls | Materials such as Tyvek® are recommended to protect against chemical splashes and dust.[5] |
| Dedicated Lab Coat | Should be worn over personal clothing and be disposable or professionally laundered.[5] | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[5] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[5] |
Experimental Protocols: Safe Handling Procedures
1. Engineering Controls:
-
Primary Containment: Whenever possible, handle this compound within a certified chemical fume hood, glove box, or other ventilated enclosure to minimize airborne exposure.[1][3] For operations involving powders, such as weighing, use of a balance enclosure is advised.[1]
-
Facility Design: Work in a designated area with controlled access. The area should have a single-pass air system and be under negative pressure relative to adjacent areas to prevent contamination.[3]
2. Procedural Steps for Handling:
-
Pre-Operational Checks:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the fume hood or other containment device is functioning correctly.
-
Prepare a designated waste container for Varenicline-contaminated materials.
-
-
Weighing and Transferring:
-
Perform these operations in a fume hood or other ventilated enclosure.
-
Handle the compound gently to minimize dust generation.
-
Use appropriate tools (e.g., spatulas) to handle the solid material.
-
-
Solution Preparation:
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
Keep containers covered as much as possible during the process.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean all surfaces and equipment that may have come into contact with the compound using a validated cleaning agent.
-
PPE Removal (Doffing): Remove PPE in a designated area to avoid cross-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and alert others.
-
Use a spill kit appropriate for chemical hazards to clean the spill, working from the outside in.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[5]
4. Disposal Plan:
-
All waste materials contaminated with this compound, including disposable PPE, cleaning materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound Handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
